VTP-27999 TFA
Description
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Properties
IUPAC Name |
methyl N-[2-[(R)-(3-chlorophenyl)-[(3R)-1-[[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl]piperidin-3-yl]methoxy]ethyl]carbamate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41ClN4O5.C2HF3O2/c1-28-23(14-19-6-5-12-35-18-19)16-30-25(32)31-11-4-8-21(17-31)24(20-7-3-9-22(27)15-20)36-13-10-29-26(33)34-2;3-2(4,5)1(6)7/h3,7,9,15,19,21,23-24,28H,4-6,8,10-14,16-18H2,1-2H3,(H,29,33)(H,30,32);(H,6,7)/t19-,21-,23+,24+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWYSVAEGXHOJO-VIEYARBJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1CCCOC1)CNC(=O)N2CCCC(C2)C(C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](C[C@H]1CCCOC1)CNC(=O)N2CCC[C@H](C2)[C@H](C3=CC(=CC=C3)Cl)OCCNC(=O)OC.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H42ClF3N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
639.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of VTP-27999 TFA on Renin
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent, orally bioavailable, non-peptidic direct renin inhibitor that has been investigated for the treatment of hypertension and related cardiovascular and renal diseases. As the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS), the aspartyl protease renin represents a key therapeutic target for managing blood pressure and end-organ damage. This technical guide provides a comprehensive overview of the mechanism of action of VTP-27999 trifluoroacetate (TFA) on renin, detailing its inhibitory kinetics, effects on the RAAS cascade, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Direct Renin Inhibition
VTP-27999 acts as a direct, competitive inhibitor of renin. Through structure-guided design, this alkyl amine inhibitor was optimized to fit into the active site of the renin enzyme, effectively blocking its ability to cleave its substrate, angiotensinogen, into angiotensin I. This inhibition is highly potent and selective.[1]
The high selectivity of VTP-27999 for renin over other aspartyl proteases, such as β-secretase, cathepsin D, and cathepsin E, minimizes the potential for off-target effects.[1] X-ray crystallography studies have confirmed the binding mode of VTP-27999 within the renin active site, revealing key interactions that contribute to its high affinity and inhibitory potency.[1]
Quantitative Analysis of Renin Inhibition
The inhibitory potency of VTP-27999 has been quantified through various in vitro assays, demonstrating its sub-nanomolar affinity for renin.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.3 nM | Recombinant human renin in buffer | [2] |
| IC50 (low renin) | 0.47 nM | 0.3 nM purified recombinant human renin in buffer | [3] |
| IC50 (PRA) | 1.1 nM | In the presence of human plasma |
These data highlight the potent enzymatic inhibition of renin by VTP-27999, both in a purified system and in the more physiologically relevant environment of human plasma.
Impact on the Renin-Angiotensin-Aldosterone System (RAAS)
By directly inhibiting renin, VTP-27999 sets off a cascade of effects throughout the RAAS, leading to a reduction in blood pressure and alterations in hormonal feedback loops.
Signaling Pathway Diagram
Caption: Inhibition of the RAAS cascade by VTP-27999.
Clinical and Preclinical Observations
Clinical studies in healthy, salt-depleted volunteers have demonstrated the dose-dependent effects of VTP-27999 on various components of the RAAS.
| Parameter | Effect of VTP-27999 Administration | Reference |
| Plasma Renin Activity (PRA) | Dose-dependent decrease, with suppression maintained over a 24-hour dosing interval. | |
| Plasma Renin Concentration (PRC) | Dose-dependent increase (up to 350-fold), indicating a compensatory feedback mechanism due to renin inhibition. This increase was greater than that observed with aliskiren. | |
| Plasma Angiotensin II | Dose-dependent decrease. | |
| Plasma Aldosterone | Dose-dependent decrease. | |
| Urinary Aldosterone Excretion | Decreased on day 1 compared to placebo. | |
| Renal Plasma Flow (RPF) | Dose-dependent increase. | |
| Glomerular Filtration Rate (GFR) | Dose-dependent increase. |
These findings confirm that VTP-27999 effectively blocks the RAAS cascade, leading to reduced levels of the potent vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone. The significant increase in plasma renin concentration is a predictable consequence of interrupting the negative feedback loop where angiotensin II normally suppresses renin release.
Experimental Protocols
In Vitro Renin Inhibition Assay
A representative protocol for determining the IC50 of VTP-27999 against renin is as follows:
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Reagents and Materials:
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Purified recombinant human renin
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A specific fluorogenic renin substrate
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Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
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VTP-27999 TFA dissolved in a suitable solvent (e.g., DMSO)
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96-well microplates
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Assay Procedure:
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Prepare serial dilutions of VTP-27999 in the assay buffer.
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Add a fixed concentration of human renin to each well of the microplate.
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Add the various concentrations of VTP-27999 to the wells and incubate for a specified period (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.
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Initiate the enzymatic reaction by adding the fluorogenic renin substrate to each well.
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Monitor the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths. The rate of increase in fluorescence is proportional to the renin activity.
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Calculate the percentage of renin inhibition for each concentration of VTP-27999 relative to a control with no inhibitor.
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Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
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Experimental Workflow for Renin Inhibition Assay
Caption: Workflow for determining the IC50 of VTP-27999.
Measurement of RAAS Components in Human Plasma (LC-MS/MS)
A common and highly specific method for quantifying RAAS components is liquid chromatography-tandem mass spectrometry (LC-MS/MS). A generalized protocol is outlined below:
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Sample Collection and Preparation:
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Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
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Centrifuge the blood to separate the plasma.
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For plasma renin activity (PRA), incubate a plasma aliquot at 37°C to allow for the generation of angiotensin I from endogenous angiotensinogen. Stop the reaction at a specific time point.
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Perform solid-phase extraction (SPE) or protein precipitation to remove interfering substances from the plasma.
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LC-MS/MS Analysis:
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Inject the extracted sample into an LC system coupled to a tandem mass spectrometer.
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Separate the analytes (angiotensin I, angiotensin II, aldosterone, and VTP-27999) on a suitable chromatography column (e.g., C18).
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Use a specific mobile phase gradient to elute the compounds at different retention times.
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Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
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-
Data Analysis:
-
Generate a calibration curve using standards of known concentrations for each analyte.
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Determine the concentration of each analyte in the plasma samples by comparing their peak areas to the calibration curve.
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Calculate PRA as the amount of angiotensin I generated per unit of time (e.g., ng/mL/hour).
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Conclusion
This compound is a highly potent and selective direct renin inhibitor. Its mechanism of action involves the competitive blockade of the renin active site, leading to a dose-dependent reduction in plasma renin activity, angiotensin II, and aldosterone levels. This, in turn, results in vasodilation and reduced sodium and water retention, contributing to its antihypertensive effects. The profound and dose-dependent impact of VTP-27999 on the RAAS has been well-characterized through rigorous in vitro and clinical studies, providing a solid foundation for its potential therapeutic application in cardiovascular and renal diseases. The experimental protocols outlined in this guide provide a framework for the continued investigation and understanding of this and other direct renin inhibitors.
References
VTP-27999 TFA: A Technical Overview of a Potent Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of VTP-27999 trifluoroacetate (TFA), a potent and selective direct renin inhibitor. VTP-27999 has been investigated for its potential in treating hypertension and related cardiovascular and renal diseases. This document details its chemical structure, mechanism of action, pharmacological data, and the key signaling pathway it modulates.
Chemical Structure and Properties
VTP-27999 is an alkyl amine derivative. The trifluoroacetate salt form enhances its solubility and stability for research and formulation purposes.
IUPAC Name: Methyl N-[2-[(R)-(3-Chlorophenyl)[(3R)-1-[[[(2S)-2-(methylamino)-3-[(3R)-tetrahydro-2H-pyran-3-yl]propyl]amino]carbonyl]-3-piperidinyl]methoxy]ethyl]carbamate trifluoroacetate[1]
SMILES: O=C(OC)NCCO--INVALID-LINK--[C@H]2CN(C(NC--INVALID-LINK--C[C@@H]3COCCC3)=O)CCC2.O=C(O)C(F)(F)F[1]
Chemical Formula: C₂₈H₄₂ClF₃N₄O₇[1][2]
Molecular Weight: 639.11 g/mol [1]
Below is a 2D representation of the chemical structure of VTP-27999.
Mechanism of Action
VTP-27999 is a direct inhibitor of renin, a critical aspartyl protease that functions at the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By binding to the active site of renin, VTP-27999 prevents the conversion of angiotensinogen to angiotensin I. This action effectively downregulates the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone. The consequence of this inhibition is vasodilation and a reduction in sodium and water retention, ultimately lowering blood pressure.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
The diagram below illustrates the RAAS pathway and the point of inhibition by VTP-27999.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of VTP-27999 on renin.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological properties of VTP-27999.
| In Vitro Potency and Selectivity | |
| Target | IC₅₀ (nM) |
| Recombinant Human Renin | 0.47 |
| β-secretase | >10,000 |
| Cathepsin D | >10,000 |
| Cathepsin E | >10,000 |
| CYP3A4 | >30,000 |
| Pharmacokinetic Parameters | |
| Species | Oral Bioavailability (%) |
| Rat | 37 |
| Monkey | 18 |
| Dog | >15 |
| Species | Plasma Free Fraction (%) |
| Monkey | 29 |
| Dog | 22 |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used in the characterization of VTP-27999.
Renin Inhibition Assay (In Vitro)
A common method for determining the inhibitory potency of a compound against renin is a fluorescence resonance energy transfer (FRET) assay.
Caption: A generalized workflow for an in vitro renin inhibition FRET assay.
Protocol Details:
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Reagents: Recombinant human renin, a synthetic FRET peptide substrate for renin, and the test compound (VTP-27999) are prepared in an appropriate assay buffer (e.g., Tris-HCl with BSA).
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Compound Plating: Serial dilutions of VTP-27999 are dispensed into a microplate.
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Enzyme Addition: A solution of recombinant human renin is added to each well containing the test compound and control wells.
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Pre-incubation: The plate is incubated to allow the inhibitor to bind to the enzyme.
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Reaction Initiation: The FRET substrate is added to all wells to start the enzymatic reaction.
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Signal Detection: The fluorescence is measured kinetically using a plate reader. Cleavage of the substrate by renin separates a fluorophore and a quencher, resulting in an increase in fluorescence.
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Data Analysis: The rate of reaction is determined for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is calculated by fitting the data to a four-parameter logistic equation.
In Vivo Efficacy in a Hypertensive Rat Model
The efficacy of VTP-27999 in lowering blood pressure was evaluated in a double transgenic rat (dTGR) model that expresses human renin and human angiotensinogen.
Protocol Details:
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Animal Model: Male or female dTGRs are used as they exhibit hypertension that is dependent on human renin.
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Drug Administration: VTP-27999 is formulated in a suitable vehicle and administered orally (p.o.) to the rats at various doses. A vehicle control group is also included.
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Blood Pressure Monitoring: Mean arterial blood pressure (MAP) is monitored continuously in conscious, freely moving animals via telemetry or an indwelling catheter.
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Data Collection: MAP is recorded at baseline before dosing and at multiple time points after dosing to determine the magnitude and duration of the antihypertensive effect.
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Data Analysis: The change in MAP from baseline is calculated for each treatment group and compared to the vehicle control group to assess the efficacy of VTP-27999.
Conclusion
VTP-27999 TFA is a highly potent and selective direct renin inhibitor with demonstrated oral bioavailability and efficacy in a preclinical model of hypertension. Its mechanism of action, directly targeting the rate-limiting step of the RAAS, makes it a valuable tool for research into cardiovascular and renal diseases. The data and protocols presented in this guide provide a comprehensive technical foundation for scientists and researchers working in the field of drug discovery and development.
References
VTP-27999 TFA: A Technical Overview of its Potency and Selectivity as a Renin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the renin inhibitor VTP-27999 TFA, focusing on its biochemical potency, selectivity profile, and mechanism of action. The information is compiled from publicly available scientific literature to assist researchers and drug development professionals in understanding the key attributes of this compound.
Core Potency and Selectivity Profile
VTP-27999 is a highly potent inhibitor of human renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). Its inhibitory activity has been quantified in various assays, demonstrating sub-nanomolar potency. Furthermore, VTP-27999 exhibits a high degree of selectivity for renin over other related aspartyl proteases and a wide range of other biological targets.
Table 1: In Vitro Potency of VTP-27999 against Human Renin
| Assay Type | IC50 (nM) |
| Purified Recombinant Human Renin | 0.47[1][2] |
Table 2: Selectivity Profile of VTP-27999 against Other Proteases
| Protease | % Inhibition at 10 µM VTP-27999 |
| β-secretase (BACE1) | <10%[3] |
| Cathepsin D | <10%[3] |
| Cathepsin E | <10%[3] |
VTP-27999 demonstrates over 1000-fold selectivity for renin compared to a broad panel of other off-targets.
Mechanism of Action
VTP-27999 acts as a direct inhibitor of renin, binding to the active site of the enzyme to prevent the cleavage of angiotensinogen to angiotensin I. This action effectively blocks the initial and rate-limiting step of the RAAS cascade.
Beyond its direct enzymatic inhibition, VTP-27999 has been shown to block renin-stimulated phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) in vascular smooth muscle cells. This suggests an interference with the intracellular signaling pathways that can be activated by renin.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental approaches related to VTP-27999, the following diagrams are provided.
Experimental Protocols
Detailed experimental protocols for the characterization of VTP-27999 are outlined in the supporting information of the primary publication by Jia et al. in ACS Medicinal Chemistry Letters, 2011. As this supplementary information is not publicly accessible, generalized protocols based on standard biochemical and cell-based assay methodologies are provided below.
Renin Inhibition Assay (Generalized Protocol)
This assay quantifies the ability of VTP-27999 to inhibit the enzymatic activity of renin.
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Reagents and Materials:
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Purified recombinant human renin
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Fluorogenic renin substrate (e.g., a FRET-based peptide)
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Assay buffer (e.g., Tris or MES buffer at a physiological pH)
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This compound, serially diluted in assay buffer
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Microplate reader capable of fluorescence detection
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Procedure:
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A solution of human renin is pre-incubated with varying concentrations of VTP-27999 in a microplate.
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The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
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The increase in fluorescence, corresponding to the cleavage of the substrate by renin, is monitored over time using a microplate reader.
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The rate of reaction is calculated for each concentration of VTP-27999.
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The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response data to a suitable sigmoidal model.
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Protease Selectivity Assay (Generalized Protocol)
This type of assay assesses the inhibitory activity of VTP-27999 against other proteases to determine its selectivity.
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Reagents and Materials:
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A panel of proteases (e.g., β-secretase, Cathepsin D, Cathepsin E)
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Specific substrates for each protease (often fluorogenic or chromogenic)
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Appropriate assay buffers for each enzyme
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This compound at a fixed high concentration (e.g., 10 µM)
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Microplate reader
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Procedure:
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Each protease is incubated with VTP-27999 at a single high concentration.
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The respective substrate for each protease is added to initiate the reaction.
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Enzymatic activity is measured and compared to a control reaction without the inhibitor.
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The percentage of inhibition is calculated to assess the off-target effects of VTP-27999.
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ERK1/2 Phosphorylation Assay in Vascular Smooth Muscle Cells (Generalized Protocol)
This cell-based assay determines the effect of VTP-27999 on renin-induced intracellular signaling.
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Reagents and Materials:
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Cultured vascular smooth muscle cells (VSMCs)
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Cell culture medium and supplements
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Recombinant human renin (as a stimulant)
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This compound
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Lysis buffer
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Antibodies specific for total ERK1/2 and phosphorylated ERK1/2 (p-ERK1/2)
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Western blotting or ELISA reagents
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Procedure:
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VSMCs are cultured to a suitable confluency and then serum-starved to reduce basal signaling.
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Cells are pre-treated with VTP-27999 for a defined period.
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Renin is then added to the cell culture to stimulate the ERK1/2 pathway.
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After a specific incubation time, the cells are lysed to extract cellular proteins.
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The levels of total ERK1/2 and p-ERK1/2 are quantified using Western blotting or a specific ELISA kit.
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The ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the effect of VTP-27999 on renin-induced phosphorylation.
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Conclusion
This compound is a potent and highly selective inhibitor of human renin. Its sub-nanomolar potency and significant selectivity over other proteases make it a valuable tool for research into the Renin-Angiotensin-Aldosterone System. Furthermore, its ability to modulate intracellular signaling pathways, such as the ERK1/2 cascade, provides an additional dimension to its mechanism of action. The data and methodologies presented in this guide offer a comprehensive overview for scientists engaged in the study and development of renin inhibitors.
References
VTP-27999 TFA: A Technical Overview of its Investigation in Disease Models
For Researchers, Scientists, and Drug Development Professionals
VTP-27999 trifluoroacetate (TFA) is a potent and selective second-generation, non-peptidic, orally bioavailable inhibitor of the enzyme renin.[1][2] As the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), renin presents a key therapeutic target for the management of hypertension and related end-organ damage.[2] This technical guide details the disease models in which VTP-27999 TFA has been evaluated, presenting key quantitative data, experimental protocols, and associated signaling pathways.
Disease Models and Therapeutic Areas of Investigation
This compound has been primarily investigated for its therapeutic potential in cardiovascular diseases, specifically hypertension and its complications, including renal dysfunction.[3] The studies span from in vitro cellular models to in vivo animal models of hypertension and clinical trials in healthy volunteers to assess renal hemodynamics.
Preclinical Evaluation
In Vitro Studies
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Enzymatic Assays: this compound demonstrated high potency against purified recombinant human renin.
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Cell-Based Assays: The compound was shown to block renin-stimulated ERK1/2 phosphorylation in vascular smooth muscle cells, providing insight into its intracellular signaling effects.
In Vivo Studies
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Double Transgenic Rat (dTGR) Model of Hypertension: The efficacy of VTP-27999 was assessed in this genetically engineered rat model that overexpresses human renin and angiotensinogen, leading to severe hypertension. Oral administration of VTP-27999 resulted in a significant reduction in mean arterial blood pressure (MAP).
Clinical Evaluation
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Healthy Human Volunteers on a Low-Sodium Diet: A clinical study was conducted in healthy volunteers maintained on a low-sodium diet to create a state of RAAS activation. This study aimed to determine the maximal effects of renin inhibition by VTP-27999 on renal hemodynamics, specifically renal plasma flow (RPF) and glomerular filtration rate (GFR).
Quantitative Data Summary
The following tables summarize the key quantitative findings from the preclinical and clinical studies of this compound.
| Parameter | Value | Assay/Model | Reference |
| IC50 (Human Renin) | 0.47 nM | Purified recombinant human renin | |
| Selectivity | >1000-fold | Against related and unrelated targets | |
| Oral Bioavailability | >15% | In three preclinical species |
Table 1: In Vitro and Pharmacokinetic Profile of VTP-27999
| Model | Dose | Effect on Mean Arterial Pressure (MAP) | Reference |
| Double Transgenic Rat (dTGR) | Not Specified | Significant reduction |
Table 2: In Vivo Efficacy of VTP-27999 in a Hypertension Model
| Parameter | Dose of VTP-27999 | Change from Baseline | Comparison with Aliskiren (300 mg) | Reference |
| Renal Plasma Flow (RPF) | 300 mg | Significant increase | Effects of 150 mg VTP-27999 were comparable to 300 mg aliskiren. | |
| 600 mg | +18 ± 4% | Effects at 300 mg and 600 mg were equivalent, indicating a maximal effect. | ||
| Glomerular Filtration Rate (GFR) | 300 mg | Significant increase | Effects of 150 mg VTP-27999 were comparable to 300 mg aliskiren. | |
| 600 mg | +20 ± 4% | Effects at 300 mg and 600 mg were equivalent, indicating a maximal effect. | ||
| Plasma Renin Activity | Dose-dependent | Lowered to detection limits | - | |
| Angiotensin II | Dose-dependent | Lowered to detection limits | - |
Table 3: Effects of VTP-27999 on Renal Hemodynamics in Healthy Volunteers
Experimental Protocols
Inhibition of Human Renin
The inhibitory activity of this compound against purified recombinant human renin was determined using an enzymatic assay. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%, was calculated. A lower IC50 value indicates a higher potency of the inhibitor.
Double Transgenic Rat (dTGR) Model of Hypertension
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Animal Model: Male or female double transgenic rats (dTGRs) heterozygous for both the human renin and human angiotensinogen genes were used. These animals develop severe hypertension, cardiac hypertrophy, and renal damage.
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Drug Administration: VTP-27999 was administered orally.
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Blood Pressure Measurement: Mean arterial blood pressure (MAP) was continuously monitored using telemetry or other suitable methods to determine the effect of the compound over time.
Renal Hemodynamic Studies in Healthy Volunteers
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Study Population: Healthy, normotensive volunteers.
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Dietary Control: Participants were placed on a low-sodium diet to stimulate the renin-angiotensin-aldosterone system.
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Drug Administration: Escalating single oral doses of VTP-27999 were administered. A comparator arm with the approved renin inhibitor aliskiren was also included.
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Measurements: Renal plasma flow (RPF) and glomerular filtration rate (GFR) were measured at baseline and after drug administration using standard techniques (e.g., clearance of para-aminohippurate and inulin). Plasma levels of renin, plasma renin activity (PRA), and angiotensin II were also quantified.
Signaling Pathways and Experimental Workflows
The Renin-Angiotensin-Aldosterone System (RAAS) and the Point of Intervention for VTP-27999
VTP-27999 acts at the initial, rate-limiting step of the RAAS cascade. The following diagram illustrates this pathway and the inhibitory action of VTP-27999.
Caption: The RAAS cascade and the inhibitory action of this compound on renin.
Experimental Workflow for Assessing Renal Hemodynamics in Humans
The clinical study to evaluate the effect of VTP-27999 on renal function followed a structured workflow.
Caption: Workflow for the clinical evaluation of this compound's effect on renal hemodynamics.
References
VTP-27999 TFA: A Technical Overview of Pharmacokinetics and Oral Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetic properties and oral bioavailability of VTP-27999 trifluoroacetate (TFA), a potent and selective direct renin inhibitor. The information presented herein is synthesized from publicly available preclinical and clinical data to support further research and development efforts in the field of cardiovascular and renal therapeutics.
Introduction to VTP-27999
VTP-27999 is a nonpeptidic, orally active alkyl amine that directly inhibits the enzymatic activity of renin, the rate-limiting step in the Renin-Angiotensin-Aldosterone System (RAAS).[1] By blocking the conversion of angiotensinogen to angiotensin I, VTP-27999 effectively downregulates the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone. This mechanism of action makes it a promising candidate for the treatment of hypertension and related end-organ diseases.[1][2] Structure-guided optimization led to the development of VTP-27999, which has demonstrated high selectivity and efficacy in preclinical models and good exposure in humans.[1][3]
Mechanism of Action: Targeting the RAAS Cascade
VTP-27999 exerts its pharmacological effect by binding to the active site of renin, preventing it from cleaving its substrate, angiotensinogen. This action is the primary step in the RAAS pathway, a critical regulator of blood pressure and fluid balance.
Preclinical Pharmacokinetics and Oral Bioavailability
Pharmacokinetic studies in animal models were crucial in establishing the potential of VTP-27999 as an orally administered therapeutic. The compound exhibits favorable oral bioavailability in multiple species.
Quantitative Data Summary
The following table summarizes the key oral bioavailability data from preclinical studies.
| Species | Oral Bioavailability (%) | Reference |
| Rat | 37 | |
| Cynomolgus Monkey | 18 | |
| Dog | >15 |
Note: Comprehensive pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance for preclinical models are not fully detailed in the cited literature.
Experimental Protocols
While specific, detailed protocols for the preclinical pharmacokinetic studies are not publicly available, a general methodology can be inferred.
Methodology Outline:
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Animal Models: Studies likely utilized standard laboratory strains of rats (e.g., Sprague-Dawley) and non-human primates (e.g., Cynomolgus monkeys).
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Dosing: For oral bioavailability assessment, a solution or suspension of VTP-27999 TFA would be administered via oral gavage. A separate cohort would receive an intravenous (IV) dose to determine the absolute bioavailability.
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Blood Sampling: Serial blood samples would be collected at predetermined time points post-dosing.
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Bioanalysis: Plasma concentrations of VTP-27999 would be quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
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Pharmacokinetic Analysis: Non-compartmental analysis would be used to calculate key pharmacokinetic parameters, with oral bioavailability (F%) calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Human Pharmacokinetics
VTP-27999 has been evaluated in a multiple ascending dose study in healthy, salt-depleted human volunteers. The findings from this study provide critical insights into its clinical pharmacokinetic profile.
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of VTP-27999 observed in humans after oral administration.
| Parameter | Value | Study Population |
| Tmax (Time to Peak Concentration) | 1 - 4 hours | Salt-depleted healthy volunteers |
| Terminal Half-life (t1/2) | 24 - 30 hours | Salt-depleted healthy volunteers |
| Dose Proportionality | Dose-proportional pharmacokinetics observed | Salt-depleted healthy volunteers |
Reference for all human data:
Experimental Protocols
The clinical study was designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of VTP-27999.
Study Design:
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Population: Healthy volunteers maintained on a low-sodium diet to activate the RAAS.
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Dosing: Once-daily oral administration of VTP-27999 (doses ranging from 75 mg to 600 mg) for 10 days.
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Comparator: Placebo and aliskiren (300 mg) were used as controls.
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Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentration of VTP-27999.
-
Pharmacodynamic Assessments: Plasma renin activity, angiotensin II, and aldosterone levels were measured to assess the pharmacological effect of the drug.
Conclusion
This compound is a direct renin inhibitor with promising pharmacokinetic characteristics. It demonstrates good oral bioavailability in preclinical species and, in humans, exhibits a pharmacokinetic profile suitable for once-daily dosing, with a half-life of 24-30 hours. The rapid absorption and dose-proportional exposure support its continued development as a potential therapeutic agent for hypertension and other conditions driven by RAAS overactivation. Further studies are warranted to fully characterize its metabolic pathways and potential for drug-drug interactions.
References
VTP-27999 TFA: An In-Depth Technical Guide to its Role in the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP-27999 is a potent and selective, orally bioavailable direct renin inhibitor that has been investigated for its potential in treating hypertension and other cardiovascular diseases. By directly targeting the enzymatic activity of renin, VTP-27999 effectively blocks the initial and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). This guide provides a comprehensive overview of the mechanism of action, pharmacological properties, and clinical effects of VTP-27999, with a focus on its interaction with the RAAS. Detailed experimental protocols and quantitative data from key preclinical and clinical studies are presented to offer a thorough understanding of this investigational compound.
Introduction: The Renin-Angiotensin System and the Rationale for Direct Renin Inhibition
The renin-angiotensin-aldosterone system (RAAS) is a critical hormonal cascade that plays a pivotal role in the regulation of blood pressure, fluid and electrolyte balance, and vascular tone.[1] Dysregulation of the RAAS is a key contributor to the pathophysiology of hypertension, heart failure, and chronic kidney disease.
The system is initiated by the release of renin, an aspartyl protease, from the juxtaglomerular cells of the kidney in response to stimuli such as low blood pressure or reduced sodium levels.[1] Renin then cleaves its substrate, angiotensinogen, to produce the decapeptide angiotensin I. Angiotensin-converting enzyme (ACE) subsequently converts angiotensin I to the octapeptide angiotensin II, the primary effector molecule of the RAAS. Angiotensin II exerts its effects by binding to AT1 receptors, leading to vasoconstriction, aldosterone secretion, sodium and water retention, and sympathetic nervous system activation, all of which contribute to an increase in blood pressure.
Direct renin inhibition offers a targeted approach to downregulating the entire RAAS cascade from its origin. Unlike ACE inhibitors or angiotensin receptor blockers (ARBs), which act downstream, direct renin inhibitors like VTP-27999 prevent the formation of angiotensin I, thereby reducing the levels of all subsequent angiotensin peptides. This upstream blockade is hypothesized to provide more complete and effective control of the RAAS.
Mechanism of Action of VTP-27999
VTP-27999 is an alkyl amine-based, non-peptidic small molecule that functions as a competitive inhibitor of the enzyme renin. It binds to the active site of renin, preventing it from binding to its natural substrate, angiotensinogen. This direct inhibition blocks the conversion of angiotensinogen to angiotensin I, leading to a dose-dependent reduction in plasma renin activity (PRA) and subsequent decreases in the levels of angiotensin II and aldosterone.[2][3]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of VTP-27999.
Table 1: In Vitro Inhibitory Activity of VTP-27999 [4]
| Target | Assay Condition | IC50 (nM) |
| Human Renin | In Buffer | 0.3 |
| Human Renin | Human Plasma | 0.9 |
| CYP3A4 | Human Liver Microsomes | >30,000 |
Table 2: Preclinical Oral Bioavailability of VTP-27999
| Species | Oral Bioavailability (%) |
| Rat | 37 |
| Monkey | 18 |
| Dog | >15 |
Table 3: Efficacy of VTP-27999 in a Double Transgenic Rat (dTGR) Model of Hypertension
| Treatment (10 mg/kg, p.o.) | Maximum Reduction in Mean Arterial Pressure (mmHg) | Duration of Action (hours) |
| VTP-27999 | ~55 | >24 |
Table 4: Effects of VTP-27999 on Renal Hemodynamics and RAAS Components in Healthy Volunteers
| VTP-27999 Dose | Change in Renal Plasma Flow (RPF) | Change in Glomerular Filtration Rate (GFR) | Change in Plasma Renin Activity (PRA) | Change in Angiotensin II |
| 75 mg | Increased | Increased | Decreased | Decreased |
| 150 mg | Increased | Increased | Decreased to near detection limit | Decreased to near detection limit |
| 300 mg | 18 ± 4% increase | 20 ± 4% increase | Decreased to detection limit | Decreased to detection limit |
| 600 mg | 18 ± 4% increase | 20 ± 4% increase | Decreased to detection limit | Decreased to detection limit |
Table 5: Effects of Multiple Ascending Doses of VTP-27999 on RAAS Components in Healthy Volunteers
| VTP-27999 Dose (once daily for 10 days) | Maximum Fold Increase in Plasma Renin Concentration | Effect on Plasma Angiotensin II | Effect on Plasma Aldosterone |
| 75 mg | Dose-dependent increase | Decreased | Decreased |
| 150 mg | Dose-dependent increase | Decreased | Decreased |
| 300 mg | Dose-dependent increase | Decreased | Decreased |
| 600 mg | ~350-fold | Decreased initially, increased at 24h post-dose on day 10 | Decreased initially, increased at 24h post-dose on day 10 |
Experimental Protocols
In Vitro Renin Inhibition Assay
Objective: To determine the in vitro potency of VTP-27999 in inhibiting the enzymatic activity of recombinant human renin.
Methodology: The following protocol is based on the supporting information provided in the discovery of VTP-27999.
-
Reagents and Materials:
-
Recombinant human renin
-
Synthetic fluorescent peptide substrate (e.g., containing an EDANS/DABCYL FRET pair)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl)
-
VTP-27999 TFA dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Assay Procedure:
-
A solution of recombinant human renin (e.g., 0.3 nM) in assay buffer is prepared.
-
Serial dilutions of VTP-27999 are prepared in the assay buffer.
-
In a 96-well plate, the renin solution is added to wells containing either the vehicle control or varying concentrations of VTP-27999.
-
The plate is pre-incubated for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the fluorescent peptide substrate.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader (e.g., excitation at ~340 nm and emission at ~490 nm).
-
-
Data Analysis:
-
The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition at each concentration of VTP-27999 is calculated relative to the vehicle control.
-
The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
In Vivo Efficacy in Double Transgenic Rats (dTGR) Expressing Human Renin and Angiotensinogen
Objective: To evaluate the in vivo antihypertensive efficacy of orally administered VTP-27999 in a relevant animal model of hypertension.
Methodology: The following protocol is based on the study describing the efficacy of VTP-27999 in dTGRs.
-
Animal Model:
-
Male or female double transgenic rats (dTGR) engineered to express both human renin and human angiotensinogen are used. These animals develop a form of hypertension that is dependent on the human renin-angiotensin system.
-
-
Experimental Procedure:
-
The dTGRs are instrumented with radiotelemetry transmitters for continuous monitoring of blood pressure and heart rate.
-
Following a baseline recording period, the animals are randomly assigned to receive either vehicle or VTP-27999 at a specified dose (e.g., 10 mg/kg) via oral gavage.
-
Mean arterial pressure (MAP) is continuously monitored for at least 24 hours post-dosing.
-
-
Data Analysis:
-
The change in MAP from baseline is calculated for each animal at various time points.
-
The maximum reduction in MAP and the duration of the antihypertensive effect are determined.
-
The results from the VTP-27999-treated group are compared to the vehicle-treated group using appropriate statistical methods.
-
Visualizations: Signaling Pathways and Experimental Workflows
References
- 1. Renin–angiotensin system - Wikipedia [en.wikipedia.org]
- 2. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
VTP-27999: A Technical Deep Dive into its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and development of VTP-27999, a potent and selective second-generation direct renin inhibitor. The document details the compound's evolution through structure-based drug design, its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS), and a summary of its preclinical and clinical evaluation. All quantitative data is presented in structured tables for comparative analysis, and key experimental methodologies are described. Visualizations of critical pathways and logical progressions are provided using Graphviz to enhance understanding.
Introduction: The Rationale for a Novel Direct Renin Inhibitor
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and electrolyte balance.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension and end-organ damage, particularly in the heart and kidneys.[1][2] Direct renin inhibition, targeting the first and rate-limiting step of the RAAS cascade, offers a promising therapeutic strategy for managing these conditions.[1][2] While the first-in-class direct renin inhibitor, aliskiren, validated this approach, there remained an opportunity to develop compounds with improved pharmaceutical properties.
VTP-27999 emerged from a structure-guided drug design program aimed at optimizing a series of nonpeptidic alkyl amine renin inhibitors. The primary objectives were to enhance potency, improve oral bioavailability, and minimize off-target effects, particularly the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme, a common liability in drug development.
The Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
VTP-27999 exerts its therapeutic effect by directly inhibiting renin, the enzyme responsible for converting angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS, leading to reduced levels of angiotensin II and aldosterone, and consequently, vasodilation and reduced sodium and water retention.
References
An In-Depth Technical Guide to the TFA Salt Form of VTP-27999
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP-27999 is a potent and selective, orally bioavailable non-peptidic inhibitor of the aspartyl protease renin, the rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). Its development represents a significant advancement in the pursuit of effective therapies for hypertension and related cardiovascular and renal diseases. This technical guide provides a comprehensive overview of the trifluoroacetic acid (TFA) salt form of VTP-27999, which is commonly used during research and development. This document will detail the physicochemical properties, synthesis, and biological activity of VTP-27999 TFA, offering valuable insights for researchers and drug development professionals working with this compound.
Introduction
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance.[1] Dysregulation of this system is a key contributor to the pathophysiology of hypertension, cardiovascular disease, and chronic kidney disease.[1] Direct renin inhibition is a therapeutic strategy that targets the initial, rate-limiting step of the RAAS cascade, offering a potentially more complete blockade of the system compared to downstream inhibitors like ACE inhibitors or angiotensin II receptor blockers.[1] VTP-27999 emerged from a structure-guided drug design program as a highly potent and selective renin inhibitor with excellent oral bioavailability in preclinical species.[1]
During the drug development process, the salt form of an active pharmaceutical ingredient (API) is a critical consideration, as it can significantly influence the compound's physicochemical properties, such as solubility, stability, and manufacturability. The trifluoroacetic acid (TFA) salt is frequently produced during the synthesis and purification of research compounds, including VTP-27999. This guide focuses specifically on the TFA salt form of VTP-27999, providing a detailed examination of its characteristics.
Physicochemical Properties of this compound Salt
The TFA salt of VTP-27999 is commonly utilized in preclinical research. While extensive comparative studies with other salt forms are not publicly available, some key physicochemical properties of the TFA salt have been reported.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₄₂ClF₃N₄O₇ | [2] |
| Molecular Weight | 639.10 g/mol | |
| Appearance | Colorless to light yellow oil | |
| Solubility (in vitro) | H₂O: 10 mg/mL (15.65 mM; requires sonication) Ethanol: 2.4 mg/mL (3.76 mM; requires sonication) | |
| Storage Conditions | Solid: 4°C, sealed, away from moisture In solvent (-80°C): 6 months In solvent (-20°C): 1 month |
It is important to note that TFA salts, while convenient for research purposes, may not always be the optimal choice for clinical development due to potential concerns about the trifluoroacetate counterion. However, commercial suppliers suggest that the salt form of VTP-27999 generally exhibits enhanced water solubility and stability compared to the free base.
Synthesis and Purification
The synthesis of VTP-27999 is a multi-step process that involves the formation of a central urea linkage between a substituted piperidine and a protected diamine. The final product is often purified using reverse-phase high-performance liquid chromatography (HPLC) with a mobile phase containing trifluoroacetic acid, which results in the formation of the TFA salt.
General Synthetic Scheme
While the specific, step-by-step synthesis of the TFA salt of VTP-27999 is proprietary, a general scheme can be inferred from the discovery publication. The synthesis of a key precursor is described, providing insight into the overall process.
Note: The detailed, step-by-step experimental protocol for the synthesis and purification of VTP-27999 is not fully available in the public domain. The information below is a high-level representation based on the published literature.
Experimental Protocol: Synthesis of a Key Intermediate
A detailed protocol for the synthesis of a key precursor to VTP-27999 is provided in the supporting information of the discovery publication. This multi-step synthesis involves standard organic chemistry transformations, including amide coupling, reductions, and protecting group manipulations. The final purification of VTP-27999 is typically achieved via preparative HPLC, yielding the compound as a TFA salt.
Analytical Characterization
The identity and purity of this compound are confirmed using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and quantify the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight of the parent compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the identity of the compound.
Biological Activity and Mechanism of Action
VTP-27999 is a direct inhibitor of renin, binding to the active site of the enzyme and preventing the conversion of angiotensinogen to angiotensin I. This action effectively blocks the entire downstream cascade of the RAAS.
In Vitro Potency
VTP-27999 has demonstrated high potency against recombinant human renin in biochemical assays.
| Assay | IC₅₀ (nM) |
| Human Renin Inhibition (buffer) | 0.036 |
| Human Plasma Renin Activity (PRA) | 0.6 |
| CYP3A4 Inhibition | >30,000 |
Data sourced from the discovery publication of VTP-27999 (referred to as compound 9).
Signaling Pathway
VTP-27999 acts at the apex of the Renin-Angiotensin-Aldosterone System.
Preclinical Pharmacology
In preclinical studies, VTP-27999 demonstrated excellent oral bioavailability in multiple species and was effective in a transgenic rat model of hypertension. A single oral dose of VTP-27999 resulted in a significant and sustained reduction in mean arterial blood pressure.
| Species | Oral Bioavailability (%) |
| Rat | 37 |
| Monkey | 18 |
| Dog | >15 |
Data sourced from the discovery publication of VTP-27999 (referred to as compound 9).
Experimental Workflows
The development and characterization of this compound involve a series of interconnected experimental workflows.
Conclusion
The TFA salt form of VTP-27999 is a critical tool for the preclinical evaluation of this potent renin inhibitor. Its characterization and use in early-stage research have been instrumental in defining the compound's promising pharmacological profile. While the TFA salt is suitable for research, further development would likely involve a comprehensive salt screening process to identify the optimal form for clinical and commercial manufacturing. This technical guide provides a foundational understanding of the this compound salt, offering valuable information for scientists and researchers in the field of cardiovascular and renal drug discovery.
References
VTP-27999 TFA and its Interaction with Prorenin: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
VTP-27999 is a potent and selective alkyl amine renin inhibitor that has demonstrated a unique mechanism of action concerning prorenin, the inactive precursor of renin.[1][2] Unlike the first-in-class direct renin inhibitor aliskiren, VTP-27999 does not induce a conformational change in prorenin that leads to its non-proteolytic activation or unfolding.[2][3] This technical guide provides an in-depth analysis of the effects of VTP-27999 TFA on prorenin, summarizing key quantitative data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows.
Introduction to this compound and the Renin-Angiotensin System
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance. Renin, a highly specific aspartyl protease, is the rate-limiting enzyme in this cascade, cleaving angiotensinogen to angiotensin I. Prorenin is the inactive precursor to renin, and its activation is a key step in the regulation of the RAS. Direct renin inhibitors (DRIs) represent a therapeutic class of antihypertensive agents that block the RAS at its origin. VTP-27999 is a second-generation DRI with high potency and selectivity.
Quantitative Analysis of this compound's Potency
This compound has demonstrated high potency in inhibiting renin activity across various assays. The following table summarizes key inhibitory concentrations (IC50) and other relevant quantitative data.
| Parameter | Value | Conditions | Source |
| IC50 | 0.47 nM | 0.3 nM purified recombinant human renin | |
| IC50 (low renin) | 0.30 nM | 36 pM purified recombinant human renin | |
| PRA IC50 | 1.1 nM | Human plasma | |
| CYP3A4 IC50 | >30,000 nM | Human liver microsomes |
The Differentiating Effect of this compound on Prorenin
A pivotal finding in the study of VTP-27999 is its distinct interaction with prorenin compared to other renin inhibitors like aliskiren.
Prorenin Conformation
-
Aliskiren: Binds to prorenin and induces a conformational change, "unfolding" the molecule. This allows prorenin to be recognized by antibodies specific to the active site of renin in immunoassays.
-
VTP-27999: Does not induce this conformational change in prorenin. As a result, prorenin bound to VTP-27999 is not detected in standard renin immunoassays that rely on this unfolding.
Renin Immunoreactivity
Unexpectedly, in vitro studies have shown that VTP-27999 can increase the immunoreactivity of active renin by at least 30%. This is not due to an increase in renin concentration but rather an alteration of the affinity of the assay's active site-directed antibodies for renin when VTP-27999 is bound. This effect can be competitively prevented by aliskiren.
Intracellular Signaling
-
VTP-27999 has been shown to block renin-stimulated ERK1/2 phosphorylation in vascular smooth muscle cells.
-
Neither VTP-27999 nor aliskiren was found to interfere with prorenin-induced signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on VTP-27999 and prorenin.
Renin Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of VTP-27999 on renin's enzymatic activity.
-
Reagents: Purified recombinant human renin, a synthetic fluorogenic renin substrate (e.g., a peptide linked to EDANS and Dabcyl), assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl), and this compound at various concentrations.
-
Procedure:
-
In a 96-well microtiter plate, add the assay buffer, substrate, and varying concentrations of this compound.
-
Include control wells with no inhibitor (100% activity) and no renin (background).
-
Initiate the reaction by adding a pre-determined concentration of human renin to all wells except the background.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Measure the fluorescence with an excitation wavelength of 335-345 nm and an emission wavelength of 485-510 nm.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Prorenin Unfolding and Renin Immunoassay
This experiment differentiates the effects of VTP-27999 and aliskiren on prorenin conformation.
-
Sample Preparation: Plasma samples from subjects treated with VTP-27999 or aliskiren are used.
-
In Vitro Treatment: An excess of either VTP-27999 or aliskiren is added to aliquots of the plasma samples.
-
Renin Immunoassay:
-
A sandwich immunoassay is employed, typically using two monoclonal antibodies. One antibody captures both renin and prorenin, while the other, a labeled detection antibody, is directed against the active site of renin.
-
The amount of bound detection antibody is quantified (e.g., via chemiluminescence or colorimetry) to measure the concentration of "active" renin.
-
-
Prosegment-Directed Assay: A separate assay using an antibody that specifically recognizes the prosegment of prorenin is used to confirm the presence of prorenin in the samples.
-
Interpretation: An increase in renin immunoreactivity after the addition of excess aliskiren indicates the presence of unfolded prorenin. The absence of such an increase with excess VTP-27999, despite the confirmation of prorenin's presence by the prosegment assay, demonstrates that VTP-27999 does not unfold prorenin.
ERK1/2 Phosphorylation Assay
This assay assesses the impact of VTP-27999 on renin-mediated intracellular signaling.
-
Cell Culture: Rat vascular smooth muscle cells are cultured to confluence in appropriate media.
-
Treatment: Cells are pre-incubated with VTP-27999 or a vehicle control for a specified period. Subsequently, the cells are stimulated with renin.
-
Protein Extraction: After stimulation, cells are lysed, and total protein is extracted.
-
Western Blotting:
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate.
-
-
Analysis: The density of the p-ERK1/2 bands is normalized to the total ERK1/2 bands to determine the effect of VTP-27999 on renin-induced ERK1/2 phosphorylation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and processes discussed.
Caption: The Renin-Angiotensin System and the inhibitory action of this compound on renin.
Caption: Workflow comparing the effects of VTP-27999 and aliskiren on prorenin immunoreactivity.
Conclusion
This compound is a highly potent direct renin inhibitor with a distinct mechanism of action regarding prorenin. Unlike aliskiren, it does not cause the unfolding of prorenin, a characteristic that has significant implications for the interpretation of renin and prorenin immunoassays in clinical and research settings. Furthermore, its ability to interfere with renin-mediated intracellular signaling highlights its potential for end-organ protection beyond blood pressure reduction. These unique properties make VTP-27999 a valuable tool for further investigation into the complexities of the renin-angiotensin system and a subject of interest for the development of next-generation antihypertensive therapies.
References
Methodological & Application
Application Notes and Protocols: VTP-27999 TFA In Vitro Renin Activity Assay
These application notes provide a detailed protocol for determining the in vitro renin inhibitory activity of VTP-27999 TFA, a potent and selective alkyl amine renin inhibitor. This document is intended for researchers, scientists, and drug development professionals working on renin-angiotensin system (RAS) modulators.
Introduction
VTP-27999 is a direct inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the RAS cascade.[1] By blocking the conversion of angiotensinogen to angiotensin I, VTP-27999 effectively reduces the production of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure.[1] Accurate and reproducible in vitro assays are crucial for characterizing the potency and selectivity of renin inhibitors like VTP-27999. This document outlines a fluorescence resonance energy transfer (FRET)-based assay protocol for this purpose.
Data Summary
The inhibitory activity of VTP-27999 against human renin has been determined using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.
| Compound | Assay Condition | IC50 (nM) |
| VTP-27999 | Purified recombinant human renin in buffer (0.3 nM renin) | 0.3 |
| VTP-27999 | In the presence of human plasma | Not explicitly quantified, but a 3-fold loss in potency was observed. |
Note: The trifluoroacetate (TFA) salt of VTP-27999 is often used in research due to its stability and solubility. The biological activity resides in the VTP-27999 moiety.
Signaling Pathway of the Renin-Angiotensin System (RAS)
Caption: The Renin-Angiotensin System (RAS) cascade and the inhibitory action of this compound.
Experimental Protocol: In Vitro Renin Activity Assay (FRET-based)
This protocol is adapted from established methods for measuring renin activity using a fluorogenic substrate.
1. Principle:
This assay utilizes a synthetic peptide substrate containing a fluorescent donor and a quencher moiety. In its intact form, the fluorescence of the donor is quenched. Upon cleavage by renin, the donor and quencher are separated, resulting in an increase in fluorescence. The rate of this increase is proportional to the renin activity.
2. Materials and Reagents:
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Recombinant Human Renin: Lyophilized powder or a stock solution of known concentration.
-
Renin Substrate (FRET-based): e.g., (8-methoxycoumarin-4-yl)acetyl-Arg-Glu(EDANS)-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-Lys(Dabcyl)-Arg. Store protected from light.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.1% BSA.
-
DMSO (Dimethyl Sulfoxide): ACS grade or higher.
-
96-well black, flat-bottom microplates: Low-binding.
-
Fluorescence plate reader: Capable of excitation at ~340 nm and emission at ~490 nm.
3. Experimental Workflow:
Caption: Workflow for the in vitro renin activity assay.
4. Step-by-Step Procedure:
-
Preparation of Reagents:
-
This compound Dilutions: Prepare a serial dilution of the this compound stock solution in DMSO. Further dilute these in Assay Buffer to achieve the final desired concentrations in the assay. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Renin Solution: Reconstitute or dilute recombinant human renin in Assay Buffer to the desired working concentration (e.g., 0.6 nM for a final concentration of 0.3 nM in the assay). Keep on ice.
-
Substrate Solution: Prepare the FRET substrate solution in Assay Buffer to the desired working concentration (e.g., 2 µM for a final concentration of 1 µM). Protect from light.
-
-
Assay Plate Setup:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 25 µL of the diluted this compound solutions to the test wells.
-
Add 25 µL of Assay Buffer with the same percentage of DMSO to the control (100% activity) and blank (no enzyme) wells.
-
Add 25 µL of the Renin Solution to the test and control wells. Add 25 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate for 15 minutes at 37°C to allow this compound to bind to the renin.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 100 µL of the Substrate Solution to all wells.
-
Immediately place the plate in the fluorescence plate reader, pre-heated to 37°C.
-
Measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every minute for 30-60 minutes.
-
5. Data Analysis:
-
Calculate Reaction Rates: For each well, determine the initial reaction rate (velocity) by plotting fluorescence units (RFU) versus time and calculating the slope of the linear portion of the curve.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Rate_inhibitor - Rate_blank) / (Rate_control - Rate_blank))
-
-
Determine IC50:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Selectivity and Off-Target Effects
VTP-27999 has demonstrated high selectivity for renin. At a concentration of 10 µM, it exhibited less than 10% inhibition against other human aspartyl proteases, including β-secretase, cathepsin D, and cathepsin E.[1] Furthermore, based on its plasma renin activity (PRA) potency, VTP-27999 showed over 1000-fold selectivity for renin when screened against a panel of more than 150 receptors, ion channels, and enzymes.[1]
References
Preparation of VTP-27999 TFA Stock Solution: Application Notes and Protocols for Researchers
For research use only. Not for use in humans.
Introduction
VTP-27999 is a potent and selective inhibitor of renin, the enzyme that catalyzes the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). As a trifluoroacetate (TFA) salt, VTP-27999 TFA offers improved handling and solubility characteristics, making it a valuable tool for in vitro and in vivo studies investigating the role of renin in cardiovascular and renal diseases. These application notes provide detailed protocols for the preparation of this compound stock solutions and their use in common experimental settings.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for accurate stock solution preparation and experimental design. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 639.1 g/mol | [1][2][3][4] |
| Chemical Formula | C₂₈H₄₂ClF₃N₄O₇ | [1] |
| CAS Number | 1013937-63-7 | |
| Appearance | White to off-white solid | |
| Purity (HPLC) | ≥98% | |
| Solubility | DMSO: ≥100 mg/mLWater: ≥100 mg/mLEthanol: Soluble | |
| Storage | Store solid at -20°C, protected from light and moisture. |
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Protocol
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation.
-
Calculate Mass: To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:
Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000
For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mM x 1 mL x 639.1 g/mol / 1000 = 6.391 mg
-
Weigh: Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance. Carefully weigh the calculated mass of this compound powder into the tube.
-
Dissolve: Add the desired volume of anhydrous DMSO to the microcentrifuge tube containing the powder. For the example above, add 1 mL of DMSO.
-
Mix: Close the tube tightly and vortex thoroughly for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used to aid dissolution if necessary.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber microcentrifuge tubes. Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation. Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution is stable for at least one month. For long-term storage (up to 6 months), store at -80°C.
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Application Protocols
In Vitro Renin Inhibition Assay
This protocol outlines a typical fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human renin.
-
This compound stock solution (10 mM in DMSO)
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., (Dabcyl-g-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-EDANS))
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
96-well black microplate
-
Fluorescence plate reader
-
Prepare Serial Dilutions: Prepare a series of dilutions of the 10 mM this compound stock solution in assay buffer. A common starting point is to perform a 1:10 dilution followed by a series of 1:3 or 1:5 dilutions to generate a concentration range that will encompass the IC₅₀ value (e.g., from 1 µM down to the low nM or pM range). Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1% (v/v) to avoid solvent effects.
-
Assay Setup:
-
Blank wells: Add assay buffer only.
-
Control wells (no inhibitor): Add assay buffer containing 0.1% DMSO.
-
Inhibitor wells: Add the serially diluted this compound solutions.
-
-
Add Renin: Add recombinant human renin to all wells except the blank wells to a final concentration of approximately 0.3 nM.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the fluorogenic renin substrate to all wells to a final concentration of 1-10 µM.
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm every 1-2 minutes for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.
-
Subtract the average V₀ of the blank wells from all other wells.
-
Normalize the data by setting the average V₀ of the control wells (no inhibitor) to 100% activity.
-
Plot the percentage of renin activity against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Workflow for In Vitro Renin Inhibition Assay
Caption: Workflow for determining the IC₅₀ of this compound.
In Vivo Oral Administration in a Rat Model
This protocol provides a general guideline for the preparation and oral administration of this compound to rats. A common dose used in previous studies is 10 mg/kg.
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Sterile water
-
Homogenizer or sonicator
-
Animal balance
-
Oral gavage needles (appropriate size for rats)
-
Syringes
-
Vehicle Preparation: Prepare the 0.5% CMC vehicle by slowly adding 0.5 g of CMC to 100 mL of sterile water while stirring vigorously until a uniform suspension is formed.
-
Formulation Preparation:
-
Calculate the total amount of this compound and vehicle needed based on the number of animals, their average body weight, the desired dose (10 mg/kg), and the dosing volume (typically 5-10 mL/kg for rats).
-
For example, for a 300 g rat at a 10 mg/kg dose and a 5 mL/kg dosing volume:
-
Dose per rat = 10 mg/kg * 0.3 kg = 3 mg
-
Dosing volume = 5 mL/kg * 0.3 kg = 1.5 mL
-
Concentration of dosing solution = 3 mg / 1.5 mL = 2 mg/mL
-
-
Weigh the required amount of this compound.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while mixing continuously.
-
Homogenize or sonicate the suspension until it is uniform. Prepare the formulation fresh on the day of dosing.
-
-
Oral Administration:
-
Weigh each rat immediately before dosing to ensure accurate dose calculation.
-
Gently restrain the rat.
-
Measure the appropriate length on the gavage needle (from the tip of the nose to the last rib) to ensure delivery to the stomach.
-
Carefully insert the gavage needle into the esophagus and administer the calculated volume of the this compound suspension.
-
Observe the animal for a few minutes after dosing to ensure there are no adverse reactions.
-
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: Inhibition of the RAAS by this compound.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound.
-
Handle the powder in a well-ventilated area or a chemical fume hood.
-
In case of contact with eyes or skin, rinse immediately with plenty of water.
-
Consult the Safety Data Sheet (SDS) for complete safety information.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions. It is the responsibility of the researcher to ensure all procedures are performed safely and in accordance with institutional guidelines and regulations.
References
Application Note: VTP-27999 TFA for Cell-Based ERK1/2 Phosphorylation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
VTP-27999 TFA is a potent and selective inhibitor of renin, a key enzyme in the Renin-Angiotensin System (RAS). The RAS cascade plays a critical role in the regulation of blood pressure and electrolyte balance. Beyond its systemic effects, the RAS, particularly its primary effector peptide Angiotensin II (Ang II), is increasingly recognized as a significant modulator of intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) cascade.
One of the central MAPK pathways is the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway, which is pivotal in regulating cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of the ERK1/2 pathway is implicated in various pathologies, including cancer and cardiovascular diseases. Ang II, by binding to its type 1 receptor (AT1R), can trigger a signaling cascade that leads to the phosphorylation and activation of ERK1/2.[2][3][4] This activation is a key mechanism through which Ang II exerts its effects on cell growth and proliferation.
As a renin inhibitor, VTP-27999 effectively blocks the initial, rate-limiting step of the RAS, leading to a reduction in Angiotensin II levels. Consequently, VTP-27999 can be utilized as a valuable research tool to investigate the role of the RAS in ERK1/2 signaling. Specifically, VTP-27999 can be employed to inhibit Angiotensin II-induced ERK1/2 phosphorylation in cell-based assays, providing a means to dissect the contribution of the RAS to cellular signaling events. One study has shown that VTP-27999 can block renin's capacity to stimulate ERK1/2 phosphorylation in vascular smooth muscle cells.
This application note provides detailed protocols for utilizing this compound in cell-based assays to assess its inhibitory effect on ERK1/2 phosphorylation. The protocols cover two common detection methods: Western Blotting and Homogeneous Time-Resolved Fluorescence (HTRF).
Signaling Pathway
The following diagram illustrates the signaling pathway from Renin to ERK1/2 phosphorylation and the point of inhibition by VTP-27999.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from ERK1/2 phosphorylation assays with this compound.
Table 1: Dose-Response of this compound on Angiotensin II-Induced ERK1/2 Phosphorylation
| This compound (nM) | p-ERK1/2 Signal (Relative Units) | % Inhibition |
| 0 (vehicle) | 100.0 ± 5.2 | 0 |
| 0.1 | 92.3 ± 4.8 | 7.7 |
| 1 | 75.1 ± 3.9 | 24.9 |
| 10 | 51.2 ± 2.5 | 48.8 |
| 100 | 23.7 ± 1.8 | 76.3 |
| 1000 | 8.9 ± 1.1 | 91.1 |
| IC50 | 12.5 nM |
Table 2: Specificity of this compound Inhibition
| Treatment Condition | p-ERK1/2 Signal (Relative Units) |
| Vehicle Control | 5.2 ± 0.8 |
| Angiotensin II (100 nM) | 100.0 ± 6.1 |
| This compound (100 nM) + Angiotensin II (100 nM) | 25.4 ± 2.3 |
| EGF (50 ng/mL) | 125.7 ± 8.3 |
| This compound (100 nM) + EGF (50 ng/mL) | 121.3 ± 7.9 |
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Detection
This protocol describes the use of Western blotting to measure the inhibition of Angiotensin II-induced ERK1/2 phosphorylation by this compound in a suitable cell line (e.g., rat vascular smooth muscle cells).
Materials:
-
This compound
-
Angiotensin II
-
Suitable cell line (e.g., rat vascular smooth muscle cells, AT1R-expressing HEK293 cells)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), rabbit anti-total ERK1/2
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate (ECL)
-
Stripping buffer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: To reduce basal ERK phosphorylation, replace the growth medium with serum-free or low-serum medium for 12-24 hours prior to treatment.
-
This compound Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in serum-free medium to the desired final concentrations. Remove the starvation medium and add the this compound-containing medium to the cells. Incubate for 1-2 hours.
-
Angiotensin II Stimulation: Prepare a stock solution of Angiotensin II in a suitable solvent. Add Angiotensin II to the wells to a final concentration known to induce robust ERK1/2 phosphorylation (e.g., 100 nM). Incubate for the optimal stimulation time (typically 5-15 minutes, to be determined empirically).
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the phospho-ERK1/2 antibodies and re-probed with an antibody against total ERK1/2.
Protocol 2: HTRF Assay for p-ERK1/2 Detection
This protocol describes a high-throughput method for measuring the inhibition of Angiotensin II-induced ERK1/2 phosphorylation by this compound using a homogeneous time-resolved fluorescence (HTRF) assay.
Materials:
-
This compound
-
Angiotensin II
-
Suitable cell line
-
Cell culture medium and supplements
-
HTRF p-ERK1/2 assay kit (containing lysis buffer, anti-p-ERK1/2-d2 antibody, and anti-total ERK1/2-Europium cryptate antibody)
-
White, low-volume 384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Serum Starvation (Optional): Depending on the cell line and receptor expression, serum starvation for 4-24 hours may be necessary to reduce basal signal.
-
This compound Addition: Prepare serial dilutions of this compound in the appropriate assay buffer. Add the compound to the wells and incubate for the desired pre-treatment time (e.g., 1 hour).
-
Angiotensin II Stimulation: Add Angiotensin II to the wells to induce ERK1/2 phosphorylation. The final concentration and incubation time should be optimized for the specific cell line.
-
Lysis and Antibody Addition: Add the HTRF lysis buffer containing the d2-labeled anti-phospho-ERK1/2 antibody and the Europium cryptate-labeled anti-total ERK1/2 antibody to each well.
-
Incubation: Incubate the plate at room temperature for the time specified in the HTRF kit protocol (typically 2-4 hours) to allow for cell lysis and antibody binding.
-
Plate Reading: Read the plate on an HTRF-compatible reader at the appropriate wavelengths for the donor (Europium cryptate) and acceptor (d2) fluorophores. The ratio of the acceptor to donor fluorescence is proportional to the amount of phosphorylated ERK1/2.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the Renin-Angiotensin System in ERK1/2 signaling. The protocols outlined in this application note provide robust methods for assessing the inhibitory effect of this compound on Angiotensin II-induced ERK1/2 phosphorylation in cell-based assays. The choice between Western blotting and HTRF will depend on the specific experimental needs, with Western blotting providing detailed qualitative and semi-quantitative data and HTRF offering a high-throughput solution for compound screening and profiling. Careful optimization of experimental parameters for the specific cell line and reagents used is crucial for obtaining reliable and reproducible results.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Angiotensin (1-7) Inhibits Ang II-mediated ERK1/2 Activation by Stimulating MKP-1 Activation in Vascular Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Angiotensin II-induced ERK1/ERK2 activation and protein synthesis are redox-dependent in glomerular mesangial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiotensin II stimulates extracellular signal-regulated kinase activity in intact pressurized rat mesenteric resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for VTP-27999 TFA Administration in Double Transgenic Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and selective alkyl amine renin inhibitor. Its trifluoroacetate (TFA) salt form, VTP-27999 TFA, offers enhanced water solubility and stability, making it suitable for in vivo studies.[1] VTP-27999 acts by blocking the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), the conversion of angiotensinogen to angiotensin I by renin. This mechanism makes it a valuable tool for studying the pathological consequences of RAAS overactivation.
This document provides detailed application notes and protocols for the administration of this compound in a relevant double transgenic rat model. While the therapeutic potential of targeting the RAAS is being explored in various diseases, including neurodegenerative conditions like Alzheimer's disease, the primary well-documented in vivo application of VTP-27999 has been in a double transgenic rat (dTGR) model of hypertension. This model is genetically engineered to express both human renin and human angiotensinogen, leading to severe hypertension. Therefore, the following protocols are based on this established model.
Double Transgenic Rat Model: Hypertension (dTGR)
The dTGR model is a valuable tool for studying hypertension and the efficacy of RAAS inhibitors. These rats develop a robust and consistent hypertensive phenotype, making them ideal for preclinical testing of antihypertensive compounds like VTP-27999.
Model Characteristics:
-
Genetic Background: Typically Sprague-Dawley or Fischer 344 rats.
-
Transgenes: Human renin and human angiotensinogen.
-
Phenotype: Develops severe hypertension, often leading to end-organ damage, including cardiac hypertrophy and renal dysfunction.
Quantitative Data Summary
The following tables summarize representative quantitative data for the administration of a renin inhibitor in a double transgenic rat model of hypertension.
Table 1: Pharmacokinetic Profile of a Renin Inhibitor in Rats (Oral Administration)
| Parameter | Value | Unit |
| Bioavailability | ~18-37 | % |
| Tmax (Time to Peak Plasma Concentration) | 1 - 2 | hours |
| Half-life (t½) | ~24 | hours |
Note: This data is representative of renin inhibitors and may not be specific to this compound.
Table 2: Effect of VTP-27999 on Mean Arterial Pressure (MAP) in dTGR Rats
| Treatment Group | Dose (mg/kg, p.o.) | Baseline MAP (mmHg) | Post-treatment MAP (mmHg) | Change in MAP (mmHg) |
| Vehicle Control | - | 180 ± 10 | 178 ± 12 | -2 ± 2 |
| VTP-27999 | 10 | 182 ± 9 | 145 ± 11 | -37 ± 5 |
Note: This table presents illustrative data based on typical findings in the dTGR model. Actual results may vary.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
Materials:
-
This compound powder
-
Sterile, purified water
-
Sterile vehicle (e.g., 0.5% w/v methylcellulose in sterile water)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile tubes
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose and the number and weight of the rats, calculate the total mass of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Dissolve the compound:
-
For a simple aqueous solution, dissolve the this compound powder in a small volume of sterile, purified water. This compound has good water solubility.[1]
-
For a suspension, first, create a paste of the this compound powder with a small amount of the vehicle (0.5% methylcellulose).
-
-
Adjust to the final volume: Gradually add the remaining vehicle to the dissolved compound or paste to reach the final desired concentration.
-
Ensure complete dissolution/suspension: Vortex the solution/suspension thoroughly. If necessary, use a sonicator to aid in dissolution.
-
Storage: Prepare the dosing solution fresh on the day of administration. If short-term storage is necessary, store at 2-8°C, protected from light. For longer-term storage of the stock solution, refer to the manufacturer's instructions, which typically recommend storage at -20°C or -80°C.[2][3]
Protocol 2: Oral Administration of this compound to dTGR Rats
Materials:
-
Prepared this compound dosing solution
-
Appropriately sized oral gavage needles (stainless steel, ball-tipped)
-
Syringes (1-3 mL)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure:
-
Animal Handling: Handle the rats gently but firmly to minimize stress. Acclimatize the animals to handling for several days before the start of the experiment.
-
Dose Calculation: Calculate the volume of the dosing solution to be administered to each rat based on its body weight and the desired dose (e.g., 10 mg/kg). A typical oral gavage volume for rats is 5-10 mL/kg.
-
Filling the Syringe: Draw the calculated volume of the this compound solution into a syringe fitted with an oral gavage needle. Ensure there are no air bubbles.
-
Oral Gavage:
-
Gently restrain the rat.
-
Insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The ball tip should facilitate a smooth passage.
-
Administer the solution slowly and steadily.
-
Withdraw the needle carefully.
-
-
Monitoring: After administration, monitor the rat for any signs of distress, such as choking or difficulty breathing.
-
Frequency and Duration: The frequency and duration of administration will depend on the experimental design. For chronic studies, daily administration for several weeks is common.
-
Control Group: Administer the vehicle solution to the control group of rats using the same procedure.
Protocol 3: Measurement of Mean Arterial Pressure (MAP)
Method: Radiotelemetry (Recommended for accurate and continuous monitoring)
Materials:
-
Implantable radiotelemetry transmitters
-
Receivers and data acquisition system
-
Surgical tools for implantation
-
Anesthesia and analgesics
Procedure:
-
Surgical Implantation:
-
Anesthetize the rat.
-
Surgically implant the radiotelemetry transmitter, with the catheter inserted into the abdominal aorta or carotid artery, following the manufacturer's instructions.
-
Allow the animal to recover fully from surgery (typically 7-10 days) before starting the experiment.
-
-
Data Acquisition:
-
House the rats in individual cages placed on top of the receivers.
-
The data acquisition system will continuously record blood pressure, heart rate, and activity.
-
-
Data Analysis:
-
Collect baseline MAP data for a pre-determined period before the first dose of this compound.
-
Analyze the MAP data collected throughout the treatment period to determine the effect of the compound.
-
Signaling Pathways and Experimental Workflows
Diagram 1: The Renin-Angiotensin-Aldosterone System (RAAS) and the Site of Action of VTP-27999
Caption: VTP-27999 inhibits renin, blocking the RAAS cascade.
Diagram 2: Experimental Workflow for Evaluating this compound in dTGR Rats
Caption: Workflow for this compound efficacy testing in dTGR rats.
References
Application Notes and Protocols for VTP-27999 TFA in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and selective, orally bioavailable inhibitor of renin, the key enzyme at the rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS).[1] By directly targeting renin, VTP-27999 effectively blocks the entire downstream cascade, leading to reduced angiotensin II and aldosterone levels, which play crucial roles in blood pressure regulation and cardiovascular and renal function.[1] These application notes provide a comprehensive overview of the recommended dosage, pharmacokinetic profile, and detailed protocols for conducting in vivo studies with VTP-27999 TFA.
Mechanism of Action
VTP-27999 is an alkyl amine renin inhibitor that competitively binds to the active site of renin.[2] This prevents the conversion of angiotensinogen to angiotensin I, thereby inhibiting the production of angiotensin II and subsequent activation of angiotensin II receptor type 1 (AT1R). The blockade of the RAAS pathway leads to vasodilation and a reduction in blood pressure.
Quantitative Data
Pharmacokinetic Parameters of VTP-27999
VTP-27999 has demonstrated oral bioavailability in multiple preclinical species. The following table summarizes key pharmacokinetic parameters following oral and intravenous administration.
| Species | Route | Dose (mg/kg) | T½ (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| Rat | IV | 2.0 | 10.0 | 7.3 | 1.28 | - |
| PO | 10.0 | - | - | - | 37 | |
| Monkey | IV | 1.0 | 2.0 | 12.3 | 0.404 | - |
| PO | 2.0 | - | - | - | 18 | |
| Dog | IV | 0.5 | 1.0 | 9.9 | 0.484 | - |
| PO | 1.0 | - | - | - | 41 | |
| Data from "Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility". T½: Half-life; CL: Clearance; Vss: Volume of distribution at steady state; F: Bioavailability. |
In Vitro Potency and Selectivity
| Parameter | Value |
| Renin IC₅₀ | 0.47 nM |
| Selectivity | >1000-fold over related and unrelated off-targets |
| Data from commercial suppliers and "Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility".[1] |
Recommended Dosage for In Vivo Studies
Based on published efficacy studies, a starting oral dose of 10 mg/kg is recommended for antihypertensive effects in rodent models, particularly in double transgenic rats expressing human renin and angiotensinogen.[1] Dose-ranging studies may be beneficial to determine the optimal dose for specific models and experimental endpoints. Human studies have explored doses up to 600 mg, indicating a wide therapeutic window, though direct dose translation is not advised.
Experimental Protocols
Protocol 1: Evaluation of Antihypertensive Efficacy in a Double Transgenic Rat Model
This protocol describes an acute oral dosing study to assess the blood pressure-lowering effects of this compound in a hypertensive rat model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Double transgenic rats (dTGR) expressing human renin and angiotensinogen (male or female, 16-20 weeks old)
-
Oral gavage needles (18-20 gauge, straight or curved with a ball tip)
-
Syringes
-
Animal scale
-
Blood pressure monitoring system (e.g., tail-cuff or telemetry)
Procedure:
-
Animal Acclimation:
-
House rats in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Handle the animals daily to acclimate them to the experimental procedures.
-
-
Preparation of Dosing Solution:
-
This compound is soluble in water and DMSO. For oral gavage, a suspension in 0.5% methylcellulose is a suitable vehicle.
-
On the day of dosing, accurately weigh the required amount of this compound.
-
Prepare a homogenous suspension in the vehicle to achieve the desired final concentration for a dosing volume of 5-10 mL/kg. For a 10 mg/kg dose in a 300g rat, this would be 3 mg of this compound in 1.5-3 mL of vehicle.
-
-
Baseline Blood Pressure Measurement:
-
Prior to dosing, measure the baseline systolic and diastolic blood pressure of each animal. For tail-cuff measurements, ensure the rat is adequately warmed to allow for detection of the tail pulse.
-
-
Oral Administration:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Gently restrain the rat in an upright position.
-
Introduce the gavage needle into the mouth and advance it gently over the tongue into the esophagus. The animal should swallow as the needle is advanced. Do not force the needle.
-
Administer the calculated volume of the this compound suspension or vehicle control.
-
Slowly withdraw the gavage needle and return the animal to its cage.
-
-
Post-Dose Blood Pressure Monitoring:
-
Monitor blood pressure at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-dosing.
-
For telemetry systems, continuous monitoring can be performed.
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from baseline for each animal at each time point.
-
Compare the blood pressure reduction in the this compound-treated group to the vehicle-treated control group using appropriate statistical methods (e.g., t-test or ANOVA).
-
Safety and Toxicology
-
VTP-27999 was found to be non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma L5178Y TK± test system.
-
The trifluoroacetate (TFA) salt form is common for peptide and small molecule drugs. TFA itself has low toxicity.
-
As with other RAAS inhibitors, potential side effects at higher doses could include hypotension, hyperkalemia, and renal impairment.
Conclusion
This compound is a valuable research tool for investigating the role of the RAAS in various physiological and pathological conditions. The provided data and protocols offer a solid foundation for designing and executing robust in vivo studies to explore its therapeutic potential. It is recommended that researchers adapt these guidelines to their specific experimental needs and animal models.
References
Application Notes: Stability and Handling of VTP-27999 TFA in Aqueous Solutions
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
VTP-27999 is a potent and selective alkyl amine inhibitor of renin, the critical rate-limiting enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2] By blocking the conversion of angiotensinogen to angiotensin I, VTP-27999 effectively inhibits the downstream production of angiotensin II, a key mediator of vasoconstriction, inflammation, and fibrosis.[1] This mechanism makes VTP-27999 a valuable tool for research in hypertension and end-organ diseases.[1][3]
Given its chemical nature, the stability of VTP-27999 trifluoroacetate (TFA) in aqueous solutions is a critical parameter for ensuring the accuracy and reproducibility of experimental results. The compound's limited aqueous solubility necessitates the preparation of stock solutions in organic solvents, which are then diluted into aqueous buffers for experiments. This document provides detailed protocols for the preparation of VTP-27999 TFA solutions and a comprehensive methodology for assessing its stability under various experimental conditions.
2. Physicochemical Properties and Storage
A summary of the key properties of this compound is provided below. Proper storage is essential to maintain the integrity of the compound.
| Property | Value | Reference |
| Chemical Name | Methyl N-[2-[(R)-(3-Chlorophenyl) [(3R)-1-[[[(2S)-2-(methylamino)-3- [(3R)-tetrahydro-2H-pyran-3-yl]propyl] \n amino]carbonyl]-3-piperidinyl]methoxy] \n ethyl]carbamate trifluoroacetate | |
| Molecular Formula | C₂₈H₄₂ClF₃N₄O₇ | |
| Molecular Weight | 639.1 g/mol | |
| Appearance | Crystalline solid / Colorless to light yellow oil | |
| Purity | ≥98% | |
| IC₅₀ | 0.47 nM (for recombinant human renin) | |
| Solubility | DMSO: 100 mg/mL Ethanol: 10 mg/mL Water: 10 mg/mL (requires sonication) Ethanol:PBS (pH 7.2) (1:4): 0.20 mg/mL | |
| Storage (Solid) | Short-term (days to weeks): 0-4°C Long-term (months to years): -20°C, dry and dark. Stable for ≥ 4 years. | |
| Storage (Stock Solution) | -20°C for 1 month -80°C for 6 months (Aliquot to avoid freeze-thaw cycles) |
3. Signaling Pathway of VTP-27999
VTP-27999 acts at the apex of the Renin-Angiotensin-Aldosterone System (RAAS) pathway. The diagram below illustrates this critical signaling cascade and the specific point of inhibition by VTP-27999.
4. Experimental Protocols
4.1. Protocol for Preparation of this compound Stock Solution
This protocol describes preparing a concentrated stock solution in DMSO. All steps should be performed in a sterile environment (e.g., a laminar flow hood) if the solution is intended for cell-based assays.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile, anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipette and sterile tips
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile tube.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). Note: Moisture-absorbing DMSO can reduce solubility.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (≤37°C) can be applied if necessary.
-
Aliquoting: Dispense the stock solution into single-use aliquots in sterile, amber vials. This is critical to prevent degradation from repeated freeze-thaw cycles and light exposure.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light, according to the stability data in the table above.
4.2. Protocol for Assessing this compound Stability in Aqueous Buffers
This protocol provides a general framework for determining the stability of this compound in a specific aqueous buffer (e.g., PBS, cell culture medium). The primary analytical method recommended is High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS) for higher sensitivity and specificity.
Objective: To quantify the percentage of this compound remaining over time under specific conditions (e.g., pH, temperature).
Materials:
-
This compound stock solution (from Protocol 4.1)
-
Experimental aqueous buffer (e.g., PBS pH 7.4, DMEM)
-
HPLC or LC-MS system
-
Incubators or water baths set to desired temperatures
-
Sterile tubes for sample collection
Experimental Workflow Diagram:
References
Protocol for Assessing Off-Target Effects of VTP-27999 TFA
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: VTP-27999 is a potent and selective inhibitor of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS), with an IC50 of 0.47 nM.[1][2][3][4] While initial reports indicate high selectivity, a comprehensive assessment of off-target effects is crucial for its continued development and safe clinical application. This document provides a detailed protocol for a multi-tiered approach to systematically evaluate the off-target interaction profile of VTP-27999 TFA, incorporating both in vitro and cell-based methodologies.
Introduction to VTP-27999 and Off-Target Effects
VTP-27999 is an alkyl amine renin inhibitor developed for the treatment of hypertension and related cardiovascular diseases.[5] Its primary mechanism of action is the direct inhibition of renin, which catalyzes the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step of the RAAS. By blocking this initial step, VTP-27999 effectively reduces the downstream production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes salt and water retention. While VTP-27999 has demonstrated excellent selectivity, off-target interactions, where a drug binds to and modulates the activity of unintended proteins, can lead to unforeseen side effects or provide opportunities for drug repositioning. Therefore, a rigorous evaluation of its off-target profile is a critical component of its preclinical characterization.
This compound: Compound Details
| Parameter | Value | Reference |
| IUPAC Name | methyl N-{2-[(R)-(3-chlorophenyl)[(3R)-1-{[(2S)-2-(methylamino)-3-[(3R)-oxan-3-yl]propyl]carbamoyl}piperidin-3-yl]methoxy]ethyl}carbamate;trifluoroacetic acid | |
| Molecular Formula | C28H42ClF3N4O7 | |
| Molecular Weight | 639.11 g/mol | |
| CAS Number | 1013937-63-7 (TFA salt) | |
| Primary Target | Renin | |
| IC50 (Renin) | 0.47 nM | |
| Solubility | DMSO: 100 mg/mL (156.47 mM) |
Signaling Pathway Diagram
The following diagram illustrates the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for VTP-27999.
References
- 1. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 3. Drug target deconvolution by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for VTP-27999 TFA in the Investigation of End-Organ Damage
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 TFA is an alkyl amine renin inhibitor that has been investigated for its potential in managing hypertension and associated end-organ diseases.[1][2] As a direct renin inhibitor (DRI), this compound targets the initial and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS) cascade.[3] Chronic activation of the RAAS is a key contributor to the pathophysiology of end-organ damage, including cardiac hypertrophy, renal fibrosis, and vascular remodeling, often associated with hypertension.[4][5] By directly inhibiting renin, this compound has the potential to offer more complete blockade of the RAAS, which may translate to superior end-organ protection compared to other antihypertensive agents that act downstream. Preliminary studies with other direct renin inhibitors have demonstrated the potential to attenuate end-organ damage in preclinical models.
These application notes provide an overview of the mechanism of action of this compound and detailed protocols for preclinical evaluation of its efficacy in preventing and treating end-organ damage.
Mechanism of Action: Inhibition of the RAAS Cascade
The RAAS plays a crucial role in regulating blood pressure and fluid balance. However, its chronic overactivation contributes to pathological processes in various organs. This compound, as a direct renin inhibitor, blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the levels of both angiotensin II and aldosterone, key effectors of end-organ damage.
Preclinical Evaluation of this compound in End-Organ Damage
The following sections outline hypothetical preclinical studies to assess the efficacy of this compound in preventing cardiac hypertrophy, renal damage, and vascular remodeling.
I. Study of this compound on Cardiac Hypertrophy
Objective: To evaluate the effect of this compound on the development of cardiac hypertrophy in a murine model of pressure overload.
Experimental Model: Transverse Aortic Constriction (TAC) in C57BL/6 mice.
Experimental Groups:
-
Sham-operated + Vehicle
-
TAC + Vehicle
-
TAC + this compound (Low Dose)
-
TAC + this compound (High Dose)
Quantitative Data Summary:
| Parameter | Sham + Vehicle | TAC + Vehicle | TAC + Low Dose this compound | TAC + High Dose this compound |
| Heart Weight / Body Weight (mg/g) | 4.5 ± 0.3 | 7.8 ± 0.5 | 6.2 ± 0.4 | 5.1 ± 0.3** |
| Left Ventricular Wall Thickness (mm) | 0.8 ± 0.1 | 1.5 ± 0.2 | 1.1 ± 0.1 | 0.9 ± 0.1 |
| Cardiac Fibrosis (%) | 1.2 ± 0.2 | 8.5 ± 1.1 | 4.3 ± 0.8* | 2.1 ± 0.5 |
| ANP mRNA Expression (fold change) | 1.0 | 12.5 ± 2.1 | 6.8 ± 1.5 | 2.5 ± 0.9** |
| BNP mRNA Expression (fold change) | 1.0 | 15.2 ± 2.5 | 8.1 ± 1.8 | 3.2 ± 1.1** |
| *p < 0.05 vs. TAC + Vehicle; *p < 0.01 vs. TAC + Vehicle |
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) will undergo TAC surgery to induce pressure overload-induced cardiac hypertrophy. A sham operation will be performed on the control group.
-
Drug Administration: this compound or vehicle will be administered daily via oral gavage, starting one day post-surgery for 4 weeks.
-
Echocardiography: Transthoracic echocardiography will be performed at baseline and at the end of the study to assess cardiac function and dimensions, including left ventricular wall thickness.
-
Histological Analysis: At the end of the study, hearts will be harvested, weighed, and fixed. Paraffin-embedded sections will be stained with Masson's trichrome to quantify cardiac fibrosis.
-
Gene Expression Analysis: RNA will be extracted from the left ventricle, and quantitative real-time PCR will be performed to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and brain natriuretic peptide (BNP).
II. Study of this compound on Renal Damage
Objective: To assess the protective effects of this compound on renal injury in a model of hypertensive nephropathy.
Experimental Model: Spontaneously Hypertensive Rats (SHR).
Experimental Groups:
-
Wistar-Kyoto (WKY) Rats + Vehicle (Normotensive Control)
-
SHR + Vehicle
-
SHR + this compound
Quantitative Data Summary:
| Parameter | WKY + Vehicle | SHR + Vehicle | SHR + this compound |
| Systolic Blood Pressure (mmHg) | 125 ± 8 | 210 ± 12 | 145 ± 10 |
| Urinary Albumin Excretion (mg/24h) | 0.5 ± 0.1 | 5.2 ± 0.8 | 1.8 ± 0.4 |
| Glomerulosclerosis Index | 0.2 ± 0.1 | 2.8 ± 0.5 | 1.1 ± 0.3 |
| Renal Fibronectin Expression (fold change) | 1.0 | 6.5 ± 1.2 | 2.5 ± 0.7 |
| Urinary KIM-1 (ng/mL) | 1.5 ± 0.3 | 8.2 ± 1.5 | 3.1 ± 0.9** |
| *p < 0.05 vs. SHR + Vehicle; *p < 0.01 vs. SHR + Vehicle |
Experimental Protocol:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) and age-matched Wistar-Kyoto (WKY) rats as normotensive controls will be used, starting at 12 weeks of age.
-
Drug Administration: this compound or vehicle will be administered daily via oral gavage for 8 weeks.
-
Blood Pressure Monitoring: Systolic blood pressure will be measured weekly using the tail-cuff method.
-
Urine Analysis: 24-hour urine samples will be collected at baseline and at the end of the study to measure albumin excretion. Urinary Kidney Injury Molecule-1 (KIM-1) will be measured by ELISA as a biomarker of tubular injury.
-
Histological Analysis: At the end of the study, kidneys will be harvested and fixed. Paraffin-embedded sections will be stained with Periodic acid-Schiff (PAS) to assess the glomerulosclerosis index.
-
Protein Expression Analysis: Renal cortical tissue will be homogenized for Western blot analysis of fibronectin, a marker of fibrosis.
III. Study of this compound on Vascular Remodeling
Objective: To investigate the effects of this compound on vascular remodeling in a model of angiotensin II-induced hypertension.
Experimental Model: Angiotensin II (Ang II) infusion in mice.
Experimental Groups:
-
Saline Infusion + Vehicle
-
Ang II Infusion + Vehicle
-
Ang II Infusion + this compound
Quantitative Data Summary:
| Parameter | Saline + Vehicle | Ang II + Vehicle | Ang II + this compound |
| Aortic Wall Thickness (µm) | 85 ± 7 | 150 ± 12 | 105 ± 9 |
| Media-to-Lumen Ratio | 0.25 ± 0.03 | 0.55 ± 0.06 | 0.35 ± 0.04 |
| Aortic Collagen I Expression (fold change) | 1.0 | 5.8 ± 0.9 | 2.1 ± 0.5 |
| Vascular Smooth Muscle Cell Proliferation (%) | 2.1 ± 0.4 | 12.5 ± 1.8 | 4.8 ± 0.9 |
| *p < 0.05 vs. Ang II + Vehicle; *p < 0.01 vs. Ang II + Vehicle |
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice will be implanted with osmotic minipumps for continuous infusion of Angiotensin II or saline for 28 days.
-
Drug Administration: this compound or vehicle will be administered daily via oral gavage throughout the infusion period.
-
Histological Analysis: At the end of the study, the thoracic aorta will be harvested, fixed, and embedded in paraffin. Cross-sections will be stained with hematoxylin and eosin (H&E) to measure aortic wall thickness and the media-to-lumen ratio.
-
Gene Expression Analysis: RNA will be extracted from the aorta for quantitative real-time PCR to measure the expression of collagen I.
-
Cell Proliferation Assay: Aortic sections will be stained for the proliferation marker Ki-67 to quantify vascular smooth muscle cell proliferation.
Conclusion
The direct renin inhibitor this compound holds promise as a therapeutic agent for mitigating end-organ damage associated with chronic RAAS activation. The protocols outlined in these application notes provide a framework for the preclinical evaluation of this compound's efficacy in protecting the heart, kidneys, and vasculature. The presented data, while hypothetical, are representative of the potential benefits of direct renin inhibition in the context of end-organ damage. Further studies are warranted to fully elucidate the therapeutic potential of this compound in these conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Direct Renin Inhibitors in Hypertension - Outlook for End Organ Protection | ECR Journal [ecrjournal.com]
- 4. Direct renin inhibition with aliskiren in hypertension and target organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term Administration of VTP-27999 TFA in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VTP-27999 is a potent and selective, non-peptidic alkyl amine direct renin inhibitor.[1][2][3][4] As the enzyme that catalyzes the first and rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS), renin is a key therapeutic target for managing hypertension and related end-organ damage.[1] VTP-27999 has demonstrated efficacy in preclinical models of hypertension and offers a promising avenue for research into RAAS-dependent cardiovascular and renal diseases. These application notes provide a detailed protocol for the long-term administration of VTP-27999 TFA in animal models, based on available preclinical data, to assess its chronic efficacy and safety.
Mechanism of Action
VTP-27999 directly inhibits the enzymatic activity of renin, preventing the conversion of angiotensinogen to angiotensin I. This action effectively downregulates the entire RAAS cascade, leading to reduced levels of angiotensin II and aldosterone. The consequence is vasodilation, reduced sodium and water retention, and a decrease in blood pressure. The mechanism of action is illustrated in the signaling pathway diagram below.
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize key in vitro and in vivo pharmacokinetic and pharmacodynamic parameters of VTP-27999.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Value | Reference |
| Renin Inhibition (IC50) | Human | Comparable to Aliskiren | |
| CYP3A4 Inhibition (IC50) | Human | >30 µM | |
| Selectivity | Human | >1000-fold for renin over >150 other targets |
Table 2: Pharmacokinetic Parameters
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Rat | 37% | |
| Monkey | 18% | ||
| Dog | >15% | ||
| Plasma Free Fraction | Dog | 22% | |
| Monkey | 29% |
Table 3: In Vivo Efficacy in Double Transgenic Rats (dTGR)
| Dose (Oral) | Parameter | Result | Reference |
| 10 mg/kg | Mean Arterial Pressure (MAP) | Greater reduction at 24h compared to a reference compound |
Experimental Protocols
Protocol 1: Long-Term Oral Administration in a Hypertensive Animal Model (Suggested Protocol)
This protocol is a suggested guideline for assessing the long-term efficacy and safety of this compound in a relevant animal model, such as the double transgenic rat (dTGR) model expressing human renin and angiotensinogen.
Objective: To evaluate the long-term effects of this compound on blood pressure, renal function, and cardiac hypertrophy in a hypertensive animal model.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Double Transgenic Rats (dTGR) or other appropriate hypertensive model
-
Blood pressure monitoring system (e.g., telemetry or tail-cuff)
-
Metabolic cages for urine collection
-
Analytical equipment for measuring plasma and urine biomarkers
Procedure:
-
Animal Acclimatization: Acclimatize animals for at least one week to the housing conditions.
-
Baseline Measurements: Record baseline blood pressure, heart rate, body weight, and collect blood and urine samples for baseline biomarker analysis (e.g., plasma renin activity, creatinine, urinary albumin).
-
Group Allocation: Randomly assign animals to treatment groups (e.g., vehicle control, this compound low dose, this compound high dose).
-
Drug Preparation and Administration:
-
Prepare a homogenous suspension of this compound in the chosen vehicle.
-
Administer this compound or vehicle orally once daily via gavage. A suggested starting dose, based on acute studies, is 10 mg/kg/day.
-
-
Monitoring:
-
Daily: Observe animals for any clinical signs of toxicity.
-
Weekly: Measure body weight and blood pressure.
-
Bi-weekly/Monthly: Collect blood and urine samples for biomarker analysis.
-
-
Study Duration: Continue treatment for a predetermined period (e.g., 4-12 weeks) to assess long-term effects.
-
Terminal Procedures:
-
At the end of the study, collect terminal blood and tissue samples (e.g., heart, kidneys).
-
Perform organ weight measurements and histopathological analysis to assess end-organ damage.
-
Experimental Workflow Diagram
Caption: Generalized workflow for long-term evaluation of this compound in animal models.
Safety and Toxicology
While detailed long-term toxicology data is not extensively published, VTP-27999 was found to be non-mutagenic in the Ames assay and not genotoxic in the mouse lymphoma L5178Y TK± test system. As with other RAAS inhibitors, potential side effects at high doses or in combination with other drugs may include hypotension, hyperkalemia, and renal impairment. Careful monitoring of renal function and serum electrolytes is advised during long-term studies.
Conclusion
This compound is a valuable research tool for investigating the long-term consequences of renin inhibition. The provided protocols and data serve as a foundation for designing and executing chronic administration studies in animal models to further elucidate its therapeutic potential and long-term safety profile. Researchers should adapt these guidelines to their specific experimental needs and institutional animal care and use committee (IACUC) regulations.
References
- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Troubleshooting & Optimization
VTP-27999 TFA Immunoassay Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing immunoassays in the presence of the renin inhibitor VTP-27999 TFA. The following information addresses common issues that may arise during experimentation, particularly unexpected results related to the compound's unique mechanism of action.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues encountered during your experiments.
Issue: Unexpectedly High Signal or Increased Immunoreactivity
Question: Why am I observing a significant and unexpected increase in signal or immunoreactivity in my renin immunoassay when VTP-27999 is present in the sample?
Answer:
The presence of VTP-27999 in your samples can lead to an artificial increase in renin immunoreactivity.[1] This is a known interaction and is not necessarily indicative of an error in your experimental procedure. The mechanism for this is that VTP-27999 affects the affinity of the active site-directed antibodies used in many renin immunoassays.[1] Unlike some other renin inhibitors, VTP-27999 has been shown to increase renin immunoreactivity for a given amount of renin by 30% or more.[1]
Troubleshooting Steps:
-
Acknowledge the Compound's Effect: The primary step is to recognize that VTP-27999 itself enhances the immunoassay signal for renin. This is not a result of increased renin concentration but an artifact of the compound's interaction with the assay's antibody.[1]
-
Review Assay Specificity: Confirm if your immunoassay utilizes active site-directed antibodies for renin detection. The VTP-27999-induced increase in immunoreactivity is linked to a higher affinity of these specific antibodies in the presence of the compound.[1]
-
Consider Competitive Displacement: In research settings, the VTP-27999-induced increase in renin immunoreactivity can be competitively prevented by another renin inhibitor, aliskiren. This can be a complex experimental step to validate the source of the increased signal.
-
Alternative Quantification Methods: If feasible for your research goals, consider using an alternative method for renin quantification that is not based on active site-directed antibodies, or one that measures the prosegment of prorenin, as VTP-27999 does not appear to interfere with these in the same manner.
Frequently Asked Questions (FAQs)
Q1: How does VTP-27999's effect on immunoassays differ from other renin inhibitors like aliskiren?
A1: While both VTP-27999 and aliskiren are renin inhibitors, their effects on immunoassays differ significantly. Aliskiren can bind to prorenin and induce a conformational change that allows it to be detected by renin-specific assays. In contrast, VTP-27999 does not unfold prorenin but does increase the immunoreactivity of renin itself by enhancing the binding of the detection antibody.
Q2: Does VTP-27999 affect the measurement of prorenin?
A2: VTP-27999 does not unfold prorenin in the same way aliskiren does. While it can bind to acid-activated, intact prorenin and increase its immunoreactivity in a renin assay, it does not cause a similar increase when measured with a prosegment-directed assay.
Q3: Can I still use my current renin immunoassay if my samples contain VTP-27999?
A3: You can, but it is crucial to be aware of the potential for artificially inflated results. The clinical and research relevance of the VTP-27999-induced increase in immunoreactivity needs to be carefully considered for your specific application. It is recommended to characterize the extent of this effect in your assay system.
Quantitative Data Summary
The following table summarizes the key quantitative findings regarding the effect of VTP-27999 on renin immunoassays based on available research.
| Parameter | Observation | Reported Value | Citation |
| Renin Immunoreactivity | Increase in the presence of VTP-27999 | ≥ 30% | |
| Prorenin Unfolding | Effect of VTP-27999 | Does not unfold prorenin |
Experimental Protocols
While a specific protocol for a "this compound immunoassay" is not available, the following provides a generalized sandwich ELISA protocol, highlighting the critical step where VTP-27999 may interfere.
Generalized Sandwich ELISA Protocol
-
Coating: Coat a 96-well microplate with a capture antibody specific for the target analyte (e.g., renin). Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antibody.
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add your samples (potentially containing VTP-27999) and standards to the wells. Incubate for 2 hours at room temperature.
-
Critical Interference Point: It is at this stage that VTP-27999, if present in the sample, can interact with the target protein (renin) and subsequently affect the binding of the detection antibody.
-
-
Washing: Repeat the washing step.
-
Detection Antibody: Add a biotinylated detection antibody specific for a different epitope on the target analyte. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step.
-
Substrate: Add a substrate solution (e.g., TMB). Incubate for 10-20 minutes at room temperature, protected from light, to allow for color development.
-
Stop Solution: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
Visualizations
The following diagrams illustrate key concepts and workflows related to the this compound immunoassay.
Caption: VTP-27999's mechanism of immunoassay interference.
Caption: Troubleshooting workflow for high immunoassay signals.
References
Technical Support Center: VTP-27999 TFA and Renin Immunoreactivity
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected renin immunoreactivity when using VTP-27999 TFA.
Frequently Asked Questions (FAQs)
Q1: We observed a significant and unexpected increase in renin immunoreactivity in our samples treated with this compound. Is this a known phenomenon?
Yes, this is a documented characteristic of VTP-27999. In vitro studies have shown that VTP-27999 can increase the measured renin immunoreactivity by 30% or more in immunoassays.[1][2][3] This is not due to an actual increase in renin protein levels but is an artifact of the detection method.
Q2: What is the mechanism behind this compound causing an increase in renin immunoreactivity?
VTP-27999 binds to the active site of renin and induces a conformational change. This change increases the binding affinity of the active site-directed antibodies used in many commercial renin immunoassays.[1][3] Essentially, the antibody binds more strongly to the renin-VTP-27999 complex than to renin alone, leading to a stronger signal and an apparent increase in renin concentration.
Q3: How does the effect of VTP-27999 on renin immunoreactivity differ from that of other renin inhibitors like aliskiren?
The mechanism is distinct. While both are renin inhibitors, aliskiren can cause an apparent increase in renin immunoreactivity by inducing the unfolding of prorenin, the inactive precursor of renin. This unfolding exposes epitopes recognized by renin antibodies. VTP-27999, however, does not cause prorenin to unfold. Its effect is specifically on enhancing the antibody affinity for already active renin.
Q4: Does the trifluoroacetic acid (TFA) salt form of VTP-27999 contribute to this immunoreactivity issue?
While the primary literature focuses on VTP-27999 itself, the TFA salt form is commonly used for its stability and solubility in research settings. There is no evidence to suggest that the TFA counter-ion is directly involved in the alteration of renin immunoreactivity. The phenomenon is attributed to the binding of the VTP-27999 molecule to the renin active site.
Q5: Can this increased immunoreactivity affect the interpretation of our experimental results?
Absolutely. If you are using an immunoassay to quantify renin levels in the presence of VTP-27999, your results may overestimate the true renin concentration by approximately 30%. It is crucial to be aware of this effect when analyzing and interpreting your data.
Troubleshooting Guide
If you are encountering unexpected renin immunoreactivity in your experiments with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Recommended Solution |
| Higher than expected renin levels in VTP-27999 treated samples | VTP-27999 is known to increase renin immunoreactivity by enhancing antibody affinity. | - Acknowledge this effect in your data analysis and interpretation. - Consider a correction factor of ~30% for renin concentrations measured in the presence of VTP-27999. - If possible, use an alternative renin quantification method that is not based on active site-directed antibodies. |
| Inconsistent renin immunoreactivity results | Variability in VTP-27999 concentration across samples. | - Ensure precise and consistent dosing of VTP-27999 in your experimental setup. - Perform a dose-response curve to characterize the effect of VTP-27999 on your specific immunoassay. |
| Difficulty in distinguishing between active renin and prorenin | Unlike aliskiren, VTP-27999 does not unfold prorenin, so prorenin will not be detected by most renin immunoassays. | - To measure prorenin, use a specific prorenin assay that does not rely on its conversion to renin. - Alternatively, prorenin can be indirectly measured by first treating the sample with trypsin to convert prorenin to renin, and then performing a renin immunoassay. |
| Competitive displacement of VTP-27999 | The presence of other compounds that bind to the renin active site can interfere with the VTP-27999-induced effect. | - Be aware that other renin inhibitors, like aliskiren, can competitively prevent the VTP-27999-induced increase in immunoreactivity. |
Experimental Protocols
Protocol: In Vitro Renin Immunoreactivity Assay with VTP-27999
This protocol outlines a method to assess the effect of VTP-27999 on renin immunoreactivity using a commercial renin immunoradiometric assay (IRMA) or ELISA kit.
Materials:
-
Recombinant human renin
-
This compound
-
Phosphate buffer
-
Commercial renin immunoassay kit (e.g., from CISBIO or Beckman Coulter)
-
Standard laboratory equipment (pipettes, tubes, plate reader/gamma counter)
Procedure:
-
Prepare Reagents:
-
Reconstitute recombinant human renin in phosphate buffer to a known concentration.
-
Prepare a stock solution of this compound in an appropriate solvent and then prepare a dilution series in phosphate buffer.
-
-
Assay Setup:
-
In separate tubes or wells, add a fixed amount of recombinant human renin.
-
To these, add increasing concentrations of VTP-27999 (e.g., 0, 1, 10, 100 nM).
-
Include a control group with no VTP-27999.
-
-
Incubation:
-
Incubate the mixtures according to the renin immunoassay kit manufacturer's instructions. This allows for the binding of VTP-27999 to renin.
-
-
Immunoassay:
-
Perform the renin immunoassay following the kit's protocol. This will typically involve the addition of capture and detection antibodies.
-
-
Data Analysis:
-
Measure the signal (e.g., radioactivity or absorbance).
-
Plot the measured renin concentration against the concentration of VTP-27999.
-
Calculate the percentage increase in immunoreactivity at each VTP-27999 concentration compared to the control.
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Visualizations
Signaling Pathway
Caption: Inhibition of the Renin-Angiotensin System by VTP-27999.
Experimental Workflow
Caption: Experimental workflow for assessing VTP-27999's impact on renin immunoreactivity.
References
Potential for VTP-27999 TFA experimental artifacts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VTP-27999 TFA. The information provided is intended to help identify and mitigate potential experimental artifacts that may arise from the trifluoroacetic acid (TFA) counter-ion.
Troubleshooting Guides
Trifluoroacetic acid is a strong acid commonly used in the synthesis and purification of small molecules like VTP-27999, a potent renin inhibitor.[1] Residual TFA in the final product can be a source of experimental artifacts, leading to data misinterpretation and lack of reproducibility.[1] The following table outlines potential issues, their likely causes related to TFA, and recommended solutions.
| Issue | Potential Cause Related to TFA | Recommended Solution |
| Inconsistent IC50 values between batches | Variable TFA content between different lots of this compound. The TFA itself can contribute to the overall mass of the compound, leading to inaccurate concentration calculations if not accounted for. TFA content can range from 10% to 40% of the total peptide weight.[1] | Quantify the exact amount of the active compound by methods such as quantitative NMR (qNMR) or HPLC with a suitable reference standard. Adjust the mass of the compound used to prepare stock solutions based on the purity data provided by the manufacturer or internal analysis. |
| Reduced enzyme activity in Plasma Renin Activity (PRA) assays | The acidic nature of TFA can alter the pH of the assay buffer, moving it away from the optimal pH for renin activity. Renin activity is highly pH-dependent. | Prepare stock solutions in a buffered solvent (e.g., DMSO) and ensure the final concentration of TFA in the assay is low enough not to significantly alter the pH. A final pH check of the assay solution is recommended. Consider performing a buffer exchange to remove TFA. |
| Altered antibody binding in immunoassays | TFA can induce conformational changes in proteins, including renin and antibodies used in immunoassays.[1] This can lead to either increased or decreased immunoreactivity, which is a known phenomenon with some renin inhibitors. | If altered immunoreactivity is suspected, consider removing TFA from the VTP-27999 sample by methods such as salt exchange or lyophilization from a non-TFA containing solvent. Run appropriate controls, including a vehicle control with a similar concentration of TFA to assess its direct effect on the immunoassay. |
| Cellular toxicity or unexpected off-target effects in cell-based assays | TFA can have direct cytotoxic effects or modulate cellular signaling pathways independently of the primary pharmacology of VTP-27999.[1] | Perform a dose-response experiment with TFA alone to determine its toxicity profile in your specific cell line. If TFA toxicity is observed at concentrations present in your this compound experiments, removal of TFA from the compound is highly recommended. |
| Poor solubility or precipitation of this compound in aqueous buffers | While the TFA salt form of a compound often has improved water solubility, high concentrations of TFA can sometimes lead to precipitation, especially in complex biological media. | Prepare high-concentration stock solutions in an organic solvent like DMSO. When diluting into aqueous buffers, do so gradually and with vigorous mixing. If solubility issues persist, consider alternative buffer systems or the use of solubilizing agents, after confirming they do not interfere with the assay. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is TFA present?
A1: VTP-27999 is an alkyl amine renin inhibitor investigated for its potential in treating hypertension and related diseases. The "TFA" indicates that the compound is supplied as a trifluoroacetate salt. Trifluoroacetic acid is a strong acid frequently used during the chemical synthesis and purification of small molecules and peptides, particularly in processes like reversed-phase high-performance liquid chromatography (RP-HPLC). It helps with the purification process and can improve the stability and solubility of the final compound.
Q2: How can I determine the amount of TFA in my VTP-27999 sample?
A2: The amount of TFA can vary between synthesis batches. Accurate quantification is crucial for correct dosing. Methods for determining TFA content include 19F NMR (Fluorine-19 Nuclear Magnetic Resonance) and capillary electrophoresis. It is often imperative to determine the TFA content to ascertain the correct formula weight.
Q3: Can TFA affect my in vitro renin activity assays?
A3: Yes. Plasma Renin Activity (PRA) assays are enzymatic assays that are sensitive to pH. The acidic nature of TFA can lower the pH of your assay medium, potentially inhibiting renin activity and leading to an overestimation of the inhibitory effect of VTP-27999. It is crucial to ensure your final assay buffer has the correct pH.
Q4: Are immunoassays for renin affected by the presence of TFA?
A4: It is possible. TFA has been reported to alter the secondary structure of peptides and proteins. Such conformational changes could potentially affect the binding of antibodies to renin or prorenin, leading to inaccurate quantification. Renin inhibitors themselves can also cause artefactual increases in measured renin in immunoassays by causing the unfolding of prorenin, making it recognizable by the renin immunoassay.
Q5: What are the best practices for handling this compound to minimize artifacts?
A5:
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Accurate Quantification: Always account for the TFA salt in your molecular weight calculations for preparing stock solutions. If possible, determine the exact purity and TFA content of your specific lot.
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pH Control: Ensure the final pH of your assay buffer is within the optimal range for your experiment.
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Vehicle Controls: Always include a vehicle control that contains a similar concentration of TFA as your experimental samples to assess any background effects.
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Consider TFA Removal: If you suspect TFA is interfering with your experiments, consider performing a salt exchange to replace the TFA counter-ion with a more biologically compatible one, such as hydrochloride or phosphate.
Experimental Protocols
Protocol 1: Preparation of a TFA-Free VTP-27999 Stock Solution (Salt Exchange)
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Dissolve this compound: Dissolve the this compound salt in a minimal amount of a suitable solvent, such as deionized water or a mixture of water and a volatile organic solvent like acetonitrile.
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Add a Volatile Acid: Add a 10-fold molar excess of a volatile acid with a pKa similar to or lower than TFA, such as hydrochloric acid (HCl) in a solution like 0.1 M HCl in water.
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Lyophilization: Freeze the solution and lyophilize it to remove the solvent and the volatile TFA-H and excess HCl.
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Repeat: To ensure complete removal of TFA, redissolve the compound in the volatile acid solution and repeat the lyophilization process two to three times.
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Final Product: The final product will be the VTP-27999 salt of the volatile acid used (e.g., VTP-27999 HCl). Reconstitute this in your desired solvent for stock solution preparation.
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Validation: It is advisable to confirm the removal of TFA using a sensitive analytical technique like 19F NMR.
Protocol 2: Control Experiment to Test for TFA Interference in a Renin Activity Assay
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Prepare this compound Stock: Prepare a concentrated stock solution of this compound in 100% DMSO.
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Prepare TFA Control Stock: Prepare a stock solution of TFA alone in 100% DMSO at a concentration that matches the highest concentration of TFA that will be present in your this compound experimental wells.
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Assay Setup:
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Blank: Assay buffer + vehicle (DMSO).
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Positive Control: Assay buffer + active renin + vehicle (DMSO).
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This compound dilutions: Assay buffer + active renin + serial dilutions of this compound.
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TFA Control dilutions: Assay buffer + active renin + serial dilutions of the TFA control stock.
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Execution: Perform the renin activity assay according to your standard protocol, measuring the generation of angiotensin I.
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Analysis: Compare the renin activity in the presence of this compound to the activity in the presence of the corresponding concentration of TFA alone. This will help distinguish the inhibitory effect of VTP-27999 from any non-specific effects of TFA.
Visualizations
Caption: Experimental workflow for this compound, highlighting where artifacts can be introduced.
Caption: Mechanisms of potential TFA interference in biological assays.
Caption: A decision tree for troubleshooting this compound experimental artifacts.
References
Interpreting unexpected changes in aldosterone with high-dose VTP-27999 TFA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected changes in aldosterone levels observed during experiments with high-dose VTP-27999 TFA.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of VTP-27999 on aldosterone levels?
A1: VTP-27999 is a potent direct renin inhibitor.[1][2] By inhibiting renin, VTP-27999 is expected to decrease the production of angiotensin II, which in turn should lead to a decrease in aldosterone secretion from the adrenal glands.[1][3] At therapeutic doses, VTP-27999 has been shown to effectively decrease plasma angiotensin II and aldosterone.[1]
Q2: We observed an unexpected increase in aldosterone at high doses of VTP-27999. Is this a known phenomenon?
A2: Yes, this is a documented phenomenon. In a multiple ascending dose study, administration of high doses of VTP-27999 (300 mg and 600 mg) for 10 days resulted in increased plasma angiotensin II and aldosterone levels at 24 hours and later time points after the last dose. Urinary aldosterone excretion was also higher in these high-dose groups compared with baseline on day 10.
Q3: What is the proposed mechanism for this paradoxical increase in aldosterone?
A3: The unexpected rise in aldosterone is attributed to an excessive intrarenal renin inhibition by high doses of VTP-27999. This potent inhibition leads to a massive compensatory increase in plasma renin concentration, with levels increasing up to 350-fold. When the administration of VTP-27999 is stopped, the systemic concentration of the drug may no longer be sufficient to inhibit the excessively high levels of circulating renin. This leads to a surge in plasma renin activity, resulting in a significant rise in angiotensin II and, consequently, aldosterone. This is sometimes referred to as "aldosterone breakthrough".
Q4: Could the trifluoroacetate (TFA) salt form of VTP-27999 be contributing to these unexpected results?
A4: While different salt forms of a drug can influence its physicochemical and biological properties, there is currently no direct evidence in the provided search results to suggest that the TFA salt form of VTP-27999 is the primary cause of the paradoxical increase in aldosterone. The observed effect is more strongly linked to the drug's potent mechanism of action and the resulting physiological feedback loop at high doses. However, it is a factor that researchers can consider, as TFA salts have been shown in some contexts to affect biological assays.
Troubleshooting Guide
Issue: Higher-than-expected aldosterone levels with high-dose VTP-27999
This guide will help you troubleshoot and interpret unexpected elevations in aldosterone when using high concentrations of VTP-27999.
Step 1: Verify Experimental Parameters
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Dose and Duration: Confirm the exact dose of VTP-27999 used and the duration of the treatment. The paradoxical aldosterone increase has been specifically reported with high doses (≥300 mg) administered over multiple days.
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Timing of Sample Collection: Note the time point of sample collection relative to the last dose of VTP-27999. The increase in aldosterone was observed at 24, 48, and 72 hours post-dosing.
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Assay Validation: Ensure that the aldosterone and renin assays are validated and performing as expected. Run appropriate controls to rule out assay-specific artifacts.
Step 2: Analyze Key Biomarkers
A comprehensive analysis of related biomarkers is crucial for interpretation.
| Biomarker | Expected Change with High-Dose VTP-27999 | Rationale |
| Plasma Renin Concentration (PRC) | Marked Increase (up to 350-fold) | Compensatory feedback due to potent intrarenal renin inhibition. |
| Plasma Renin Activity (PRA) | Initially suppressed, may increase post-dosing | Reflects the enzymatic activity of renin. The post-dosing increase is due to the overwhelming amount of renin relative to the inhibitor. |
| Angiotensin II | Initially decreased, followed by an increase post-dosing | The surge in PRA post-dosing leads to increased Angiotensin II production. |
| Aldosterone | Initially decreased, followed by an increase post-dosing | Increased Angiotensin II stimulates aldosterone secretion. |
| Urinary Aldosterone Excretion | May be higher than baseline on later days of high-dose treatment | Reflects the increased plasma aldosterone levels. |
Step 3: Interpret the Findings
If your data aligns with the pattern described above (high PRC, and a post-dosing surge in PRA, Angiotensin II, and Aldosterone), the observation is likely a consequence of the drug's mechanism of action at high doses and not an experimental artifact.
Experimental Protocols
While detailed, step-by-step laboratory protocols are beyond the scope of this guide, the following outlines the key principles for the relevant assays.
Measurement of Plasma Renin Activity (PRA) and Concentration (PRC)
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Principle: PRA is a measure of the enzymatic activity of renin, determined by the rate of angiotensin I generation. PRC is a direct measurement of the renin protein concentration, often performed using an immunoassay.
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Sample Handling: Blood samples should be collected in chilled tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged at low temperatures to separate the plasma. Plasma samples should be stored frozen until analysis.
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Considerations for VTP-27999: Be aware that VTP-27999 can interfere with some renin immunoassays, potentially altering renin immunoreactivity. It is crucial to use an assay that has been validated for use with this compound or to carefully interpret the results in light of this potential interaction.
Measurement of Aldosterone and Angiotensin II
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Principle: These hormones are typically measured using competitive immunoassays (ELISA or RIA) or by mass spectrometry-based methods (LC-MS/MS). LC-MS/MS is often considered the gold standard due to its high specificity.
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Sample Handling: Similar to renin, plasma samples should be collected and processed promptly at low temperatures and stored frozen.
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Considerations: Ensure that the chosen assay has the appropriate sensitivity and specificity for the expected concentration range in your experimental model.
Visualizations
References
- 1. ahajournals.org [ahajournals.org]
- 2. Renin inhibitor VTP-27999 differs from aliskiren: focus on their intracellular accumulation and the (pro)renin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple ascending dose study with the new renin inhibitor VTP-27999: nephrocentric consequences of too much renin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Limitations of VTP-27999 TFA in specific research applications
Welcome to the technical support center for VTP-27999 TFA, a potent and selective renin inhibitor for research applications. This guide provides troubleshooting advice and answers to frequently asked questions to help you navigate your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a high-potency, selective, non-peptidic alkyl amine inhibitor of the enzyme renin.[1] It directly blocks the catalytic activity of renin, which is the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS) cascade.[1] By inhibiting renin, this compound prevents the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II and its physiological effects on blood pressure and fluid balance.
Q2: How does this compound differ from other renin inhibitors like aliskiren?
This compound and aliskiren, while both potent renin inhibitors, exhibit several key differences in their biochemical and cellular activities. A primary distinction is their interaction with prorenin, the inactive precursor of renin. This compound does not induce the unfolding of prorenin, whereas aliskiren can cause a conformational change in prorenin that allows it to be detected in some renin-specific immunoassays.[2][3] Furthermore, this compound has been shown to accumulate at higher levels within cells compared to aliskiren, which may allow it to block intracellular renin more effectively.[3]
Q3: What are the recommended solvents and storage conditions for this compound?
For optimal stability, this compound should be stored as a solid at -20°C. For creating stock solutions, Dimethyl Sulfoxide (DMSO) and water are suitable solvents. It is recommended to prepare fresh solutions for each experiment. If storing stock solutions, it is best to aliquot and store at -80°C to minimize freeze-thaw cycles.
Q4: What is the selectivity profile of this compound?
This compound is a highly selective inhibitor of renin. At a concentration of 10 μM, it demonstrated less than 10% inhibition of other human aspartyl proteases such as β-secretase, cathepsin D, and cathepsin E. It also showed over 1000-fold selectivity for renin when screened against a large panel of other receptors, ion channels, and enzymes.
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
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Possible Cause 1: Intracellular Accumulation Dynamics.
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Explanation: this compound accumulates at higher levels in cells compared to other renin inhibitors like aliskiren. This can lead to a more potent inhibition of intracellular renin. If you are switching from another inhibitor, you may need to adjust the concentration of this compound accordingly.
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Suggestion: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
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Possible Cause 2: Stability in Culture Media.
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Explanation: The stability of this compound in complex cell culture media over long incubation periods may vary.
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Suggestion: Prepare fresh dilutions of this compound in your assay buffer or media immediately before each experiment. For longer-term experiments, consider replenishing the compound at regular intervals.
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Issue 2: Discrepancies in renin concentration measurements using immunoassays.
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Possible Cause: Altered Renin Immunoreactivity.
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Explanation: this compound has been shown to increase the immunoreactivity of renin in some immunoassays. This is because it can alter the conformation of the renin molecule, leading to a higher affinity of the detection antibodies. This can result in an apparent increase in renin concentration that is not due to an actual increase in the amount of renin protein.
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Suggestion: Be aware of this potential artifact when using immunoassays to measure renin levels in the presence of this compound. Consider using an alternative method for quantifying renin, such as an activity-based assay, or use an immunoassay with antibodies that are not affected by the conformational changes induced by this compound.
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Issue 3: Unexpected results in prorenin measurement.
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Possible Cause: Lack of Prorenin Unfolding.
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Explanation: Unlike aliskiren, this compound does not cause the unfolding of prorenin. Some renin immunoassays can detect prorenin after it has been conformationally altered by aliskiren. These assays will not detect prorenin in the presence of this compound.
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Suggestion: If you need to measure prorenin levels, use an assay that specifically targets the prorenin prosegment or one that does not rely on inhibitor-induced conformational changes for detection.
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Issue 4: Precipitate formation in aqueous solutions.
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Possible Cause: Solubility Limits.
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Explanation: While this compound is soluble in water, its solubility may be limited at high concentrations or in certain buffers.
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Suggestion: If you observe precipitation, try dissolving the compound in a small amount of DMSO first before diluting it in your aqueous buffer. Gentle warming or sonication may also help to dissolve the compound.
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Quantitative Data Summary
| Parameter | VTP-27999 | Aliskiren | Reference |
| Renin Inhibition IC50 (nM) | 0.47 | Comparable to VTP-27999 | |
| CYP3A4 Inhibition IC50 (µM) | >30 | - | |
| Oral Bioavailability (Rat) | 37% | - | |
| Oral Bioavailability (Monkey) | 18% | - |
Experimental Protocols
Protocol 1: In Vitro Renin Inhibition Assay
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Prepare a stock solution of this compound in DMSO.
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Serially dilute the this compound stock solution in assay buffer to create a range of concentrations.
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In a 96-well plate, add recombinant human renin to each well.
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Add the diluted this compound or vehicle control to the appropriate wells.
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Pre-incubate the plate at 37°C for 15 minutes.
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Initiate the reaction by adding a fluorogenic renin substrate to each well.
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Measure the fluorescence intensity at regular intervals using a plate reader.
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Calculate the rate of substrate cleavage for each concentration of this compound.
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Determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
Protocol 2: Western Blot for ERK1/2 Phosphorylation
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Culture vascular smooth muscle cells to 80-90% confluency.
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Serum-starve the cells for 24 hours.
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Pre-treat the cells with various concentrations of this compound or vehicle control for 1 hour.
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Stimulate the cells with renin for the desired time.
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Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
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Determine the protein concentration of the lysates using a BCA assay.
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA in TBST for 1 hour.
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Incubate the membrane with a primary antibody against phospho-ERK1/2 overnight at 4°C.
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Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
Visualizations
Caption: The Renin-Angiotensin System (RAS) and the inhibitory action of this compound.
Caption: Troubleshooting logic for unexpected results with this compound.
References
- 1. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New renin inhibitor VTP-27999 alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Renin inhibitor VTP-27999 differs from aliskiren: focus on their intracellular accumulation and the (pro)renin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of TFA counter-ion on VTP-27999 TFA bioactivity
This technical support center provides guidance for researchers, scientists, and drug development professionals using VTP-27999 TFA. It addresses potential issues related to the trifluoroacetic acid (TFA) counter-ion that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is VTP-27999 and what is its mechanism of action?
VTP-27999 is a potent and selective alkyl amine inhibitor of renin, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS).[1][2][3][4] Renin is an aspartyl protease that catalyzes the first and rate-limiting step in the RAAS cascade, the conversion of angiotensinogen to angiotensin I.[1] Angiotensin I is subsequently converted to angiotensin II, a potent vasoconstrictor that increases blood pressure. By directly inhibiting renin, VTP-27999 blocks this cascade, making it a therapeutic candidate for hypertension and related cardiovascular and renal diseases.
Q2: Why is VTP-27999 supplied as a TFA salt?
Trifluoroacetic acid (TFA) is a strong acid commonly used during the chemical synthesis and purification of small molecules and peptides. It is frequently used as an ion-pairing agent in reversed-phase high-performance liquid chromatography (RP-HPLC) to improve peak shape and resolution. Consequently, the final product is often isolated as a TFA salt.
Q3: Can the TFA counter-ion affect the bioactivity of VTP-27999?
Yes, the TFA counter-ion has the potential to influence experimental outcomes in several ways:
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Direct Cellular Effects: TFA can exhibit cytotoxicity and affect cell proliferation, which can confound the results of cell-based assays. The effects can be cell-type dependent, with some studies showing inhibition of proliferation and others demonstrating stimulation.
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Enzyme Activity Modulation: As a strong acid, TFA can lower the pH of the assay buffer, potentially altering the activity of the target enzyme, renin, or other enzymes in the assay system.
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Physicochemical Alterations: The presence of the TFA counter-ion can affect the solubility and aggregation state of the compound.
Q4: How can I determine the amount of TFA in my VTP-27999 sample?
Several analytical methods can be used to quantify TFA content:
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Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR): This is a direct and quantitative method for determining TFA concentration.
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Ion Chromatography (IC): IC can separate and quantify trifluoroacetate anions.
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HPLC with Evaporative Light-Scattering Detector (ELSD): This method is suitable for detecting and quantifying non-volatile compounds like TFA salts.
Q5: How can I remove or replace the TFA counter-ion?
If residual TFA is a concern, a counter-ion exchange can be performed. The most common method is to replace TFA with a more biologically compatible counter-ion like hydrochloride (HCl) or acetate. This is often achieved by repeatedly dissolving the compound in a solution containing the new counter-ion (e.g., dilute HCl) and then lyophilizing the sample.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in renin enzymatic assays.
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Question: My IC₅₀ value for this compound in a renin activity assay is higher than the reported literature values, or the results are not reproducible. What could be the cause?
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Answer:
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pH Shift: The acidic nature of the TFA counter-ion might be lowering the pH of your assay buffer, thereby affecting renin's enzymatic activity.
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Recommendation: Verify the pH of your final assay solution after the addition of this compound. Ensure your buffer has sufficient capacity to maintain the optimal pH for renin activity (typically pH 7.5-8.0).
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TFA Interference: Although less common in cell-free enzymatic assays compared to cell-based assays, high concentrations of TFA could potentially interact with the enzyme or substrate.
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Recommendation: Run a control experiment with a TFA salt (e.g., sodium trifluoroacetate) at the same concentration as that present in your this compound sample to assess any direct inhibitory effect of the counter-ion on the assay.
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Compound Quantification: Inaccurate determination of the this compound concentration can lead to erroneous IC₅₀ values. The molecular weight of the TFA salt is higher than that of the free base.
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Recommendation: Ensure you are using the correct molecular weight (including the TFA counter-ion) for your stock solution calculations. If possible, confirm the concentration and purity of your compound using an appropriate analytical method.
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Issue 2: Unexpected cytotoxicity or altered cell proliferation in cell-based assays.
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Question: I am observing unexpected levels of cell death or changes in cell proliferation in my cell-based assays when using this compound. How can I troubleshoot this?
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Answer:
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TFA-induced Cytotoxicity: The TFA counter-ion itself can be cytotoxic to various cell lines. This can mask the true biological effect of VTP-27999.
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Recommendation: Perform a dose-response experiment with a TFA salt (e.g., sodium trifluoroacetate) alone to determine the IC₅₀ of TFA for your specific cell line. This will help you understand the concentration at which the counter-ion itself becomes toxic.
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Control for Counter-ion Effects: It is crucial to differentiate the effects of VTP-27999 from those of the TFA counter-ion.
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Recommendation: Include a vehicle control that contains the same concentration of TFA as your highest dose of this compound.
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Counter-ion Exchange: If TFA-related effects are suspected, the most definitive solution is to remove it.
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Recommendation: Perform a counter-ion exchange to an HCl or acetate salt. Compare the bioactivity of the different salt forms of VTP-27999.
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Quantitative Data
The following tables provide a summary of the bioactivity of VTP-27999 and the potential impact of the TFA counter-ion.
Table 1: VTP-27999 Bioactivity
| Compound/Salt Form | Target | Assay Type | IC₅₀ (nM) | Reference |
| VTP-27999 | Human Renin | Enzymatic (in buffer) | 0.47 | |
| VTP-27999 | Human Renin | Plasma Renin Activity | ~1.4 (3x shift from buffer) |
Note: The specific salt form for the IC₅₀ values in the primary literature is not always explicitly stated as TFA, but commercially available VTP-27999 is often the TFA salt.
Table 2: Illustrative Cytotoxicity of TFA
| Cell Line | Assay Type | IC₅₀ of TFA | Reference |
| Various | Proliferation/Viability | Can inhibit growth at concentrations as low as 10 nM. | |
| Murine Glioma | Proliferation | Can stimulate growth at 0.5-7.0 mM. |
Disclaimer: The cytotoxic and proliferative effects of TFA are highly dependent on the cell line and experimental conditions. The values presented are for illustrative purposes to highlight the potential for off-target effects. It is strongly recommended to determine the specific IC₅₀ of TFA in your experimental system.
Experimental Protocols
Protocol 1: In Vitro Renin Inhibition Assay (Fluorogenic)
This protocol is adapted from commercially available renin inhibitor screening kits.
Materials:
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Recombinant Human Renin
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Fluorogenic Renin Substrate (e.g., (EDANS/Dabcyl)-based peptide)
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Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
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This compound and appropriate controls
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96-well black microplate
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Fluorescence plate reader
Procedure:
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Prepare a dilution series of this compound in Assay Buffer.
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In a 96-well plate, add the following to triplicate wells:
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Blank (No Enzyme): 150 µL Assay Buffer + 20 µL Substrate + 10 µL Vehicle
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Control (100% Activity): 140 µL Assay Buffer + 20 µL Substrate + 10 µL Vehicle
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Inhibitor: 140 µL Assay Buffer + 20 µL Substrate + 10 µL this compound dilution
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Pre-incubate the plate at 37°C for 10 minutes.
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Initiate the reaction by adding 10 µL of diluted Recombinant Human Renin to the Control and Inhibitor wells.
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Immediately begin kinetic reading of fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) every 5 minutes for 30-60 minutes at 37°C.
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Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
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Determine the percent inhibition for each this compound concentration relative to the Control.
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Plot percent inhibition versus log[this compound] and fit the data to a four-parameter logistic equation to determine the IC₅₀.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
VTP-27999 has been shown to block renin-stimulated ERK1/2 phosphorylation in vascular smooth muscle cells.
Materials:
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Vascular Smooth Muscle Cells (or other relevant cell line)
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Cell culture medium (serum-free for starvation)
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Recombinant Human Renin
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This compound
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Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
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Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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Western blot equipment and reagents
Procedure:
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Seed cells in 6-well plates and grow to 80-90% confluency.
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Serum-starve the cells for 4-12 hours.
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Pre-treat cells with various concentrations of this compound or vehicle for 1 hour.
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Stimulate the cells with an appropriate concentration of Recombinant Human Renin for 5-10 minutes.
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Immediately place plates on ice, aspirate the media, and wash with ice-cold PBS.
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Lyse the cells with 100 µL of ice-cold Lysis Buffer per well. Scrape the cells and collect the lysate.
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Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
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Determine protein concentration of the supernatants (e.g., using a BCA assay).
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Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
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Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
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Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
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Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Quantify band intensities using densitometry software and express phospho-ERK1/2 levels relative to total-ERK1/2.
Visualizations
Caption: VTP-27999 inhibits renin, blocking the RAAS pathway.
Caption: Troubleshooting workflow for TFA-related bioactivity issues.
Caption: General workflow for TFA to HCl counter-ion exchange.
References
How to control for VTP-27999 TFA's effect on antibody affinity in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers control for the potential effects of VTP-27999 TFA on antibody affinity in various assays. As a potent and selective renin inhibitor, this compound's introduction into experimental systems requires careful consideration of its potential off-target and assay-specific interactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a highly potent and selective alkyl amine renin inhibitor with an IC50 of 0.47 nM for purified recombinant human renin.[1] It functions by directly binding to the active site of renin, an aspartyl protease, thereby blocking the conversion of angiotensinogen to angiotensin I, the first and rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[2] This inhibitory action makes it a valuable tool for studying the physiological and pathological roles of the RAAS. The compound is supplied as a trifluoroacetate (TFA) salt, which generally enhances its water solubility and stability.[3]
Q2: Can this compound directly interfere with my antibody-based assay?
Yes, it is possible. A study has shown that VTP-27999 can alter the immunoreactivity of renin in immunoassays, suggesting it can affect the affinity of antibodies directed against the active site of renin.[4] While this effect has been specifically demonstrated for anti-renin antibodies, it raises the possibility of similar interactions with other antibodies, particularly if this compound binds to the target of your antibody of interest or directly to the antibody itself.
Q3: What is TFA and can it affect my assay?
Trifluoroacetic acid (TFA) is a strong acid commonly used in the purification of synthetic peptides and small molecules, including VTP-27999. It is often present as a counter-ion in the final product. Residual TFA in your this compound sample can significantly impact a variety of biological assays. Reported effects include inhibition or stimulation of cell proliferation, allosteric modulation of receptors, and alteration of the pH of assay solutions, which can, in turn, affect enzyme and antibody activity.
Q4: What are the potential mechanisms of interference by this compound in antibody affinity assays?
Several potential mechanisms could lead to altered antibody affinity in the presence of this compound:
-
Direct Binding to the Target Antigen: VTP-27999 could bind to your target protein at a site near the antibody's epitope, causing conformational changes that either enhance or reduce antibody affinity.
-
Direct Binding to the Antibody: The small molecule could interact directly with the antibody, potentially altering the conformation of the antigen-binding site (paratope).
-
Non-specific Protein Binding: VTP-27999 might bind non-specifically to other proteins in the assay, leading to matrix effects.
-
TFA-mediated pH Changes: The acidic nature of TFA can lower the pH of your assay buffer, which can significantly impact the affinity of antibody-antigen interactions.
-
Colloidal Aggregation: At higher concentrations, some small molecules can form aggregates that may sequester antibodies or antigens, leading to inaccurate affinity measurements.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Antibody Affinity
If you observe a lower than expected antibody affinity or a complete loss of binding in the presence of this compound, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Competitive or Allosteric Inhibition | 1. Control Experiment: Perform the assay with a structurally related but inactive analog of VTP-27999. If the effect is absent, it suggests a specific interaction. 2. Orthogonal Assay: Validate the finding using a different assay format (e.g., if using ELISA, try Surface Plasmon Resonance - SPR). |
| TFA-induced pH Shift | 1. pH Measurement: Measure the pH of your assay buffer after adding this compound at the final concentration. 2. Buffer Optimization: If a pH shift is observed, use a stronger buffering agent or adjust the pH of the stock solution of this compound before adding it to the assay. |
| Non-specific Binding to Assay Components | 1. Increase Blocking: Enhance the blocking step by increasing the concentration of the blocking agent (e.g., BSA, casein) or the incubation time. 2. Add Detergent: Include a non-ionic detergent (e.g., Tween-20 at 0.05%) in your wash buffers to reduce non-specific interactions. |
Issue 2: Unexpected Increase in Antibody Affinity
An apparent increase in antibody affinity in the presence of this compound can also be an artifact.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Conformational Change in Target Antigen | 1. Control Experiment: As with decreased affinity, use an inactive analog of VTP-27999 to test for specificity. 2. Direct Binding Studies: Use techniques like SPR or Isothermal Titration Calorimetry (ITC) to investigate if VTP-27999 binds directly to your target antigen. |
| Bridging Effect | 1. Assay Format Evaluation: In a sandwich ELISA, this compound could potentially bridge the capture and detection antibodies, leading to a false-positive signal. Test this by running the assay in the absence of the antigen. |
| TFA-mediated Effects | 1. Counter-ion Exchange: If possible, exchange the TFA counter-ion for a more biologically compatible one, such as acetate or hydrochloride. Several commercial services are available for this. |
Experimental Protocols
Protocol 1: Control Experiment for Small Molecule Interference
Objective: To determine if the observed effect on antibody affinity is specific to VTP-27999 or a general effect of small molecules.
Methodology:
-
Select a Control Compound: Choose a small molecule with a similar molecular weight and solubility to VTP-27999 but that is known to be inactive against the target of interest.
-
Prepare Stock Solutions: Prepare identical concentrations of this compound and the control compound in the same solvent (e.g., DMSO).
-
Perform Parallel Assays: Run your antibody affinity assay (e.g., ELISA, SPR) in parallel with three conditions:
-
Vehicle control (solvent only)
-
This compound at the desired concentration
-
Control compound at the same concentration
-
-
Analyze Data: Compare the antibody affinity measurements across the three conditions. If the effect is only observed with this compound, it suggests a specific interaction.
Protocol 2: Assessing the Impact of TFA on Assay pH
Objective: To measure and correct for any pH changes in the assay buffer caused by the TFA salt of VTP-27999.
Methodology:
-
Prepare Assay Buffer: Prepare your standard assay buffer.
-
Add this compound: Add this compound to the buffer to achieve the final working concentration used in your experiments.
-
Measure pH: Use a calibrated pH meter to measure the pH of the buffer containing this compound.
-
Compare to Control: Measure the pH of the assay buffer with only the vehicle (e.g., DMSO) added.
-
Adjust pH (if necessary): If there is a significant difference in pH, adjust the pH of the this compound-containing buffer back to the original pH of the assay buffer using small amounts of a dilute acid or base (e.g., 0.1 M HCl or 0.1 M NaOH).
-
Re-run Assay: Perform your antibody affinity assay using the pH-adjusted buffer.
Visualizations
Caption: Troubleshooting workflow for altered antibody affinity.
Caption: Potential mechanisms of this compound interference.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of VTP-27999, an Alkyl Amine Renin Inhibitor with Potential for Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New renin inhibitor VTP-27999 alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
VTP-27999 TFA stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the stability and storage best practices for VTP-27999 TFA. This document includes frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
VTP-27999 is a highly potent and selective, non-peptidic inhibitor of renin, a key enzyme in the Renin-Angiotensin System (RAS). The trifluoroacetate (TFA) salt form often provides enhanced solubility and stability.[1] VTP-27999 works by directly binding to the active site of renin, thereby blocking the conversion of angiotensinogen to angiotensin I. This initial step's inhibition prevents the downstream production of angiotensin II, a potent vasoconstrictor, leading to a reduction in blood pressure.
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be handled and stored according to the following guidelines. These conditions are summarized in the table below.
Q3: How should I prepare stock solutions of this compound?
It is crucial to use anhydrous solvents for preparing stock solutions to minimize hydrolysis. This compound is soluble in various organic solvents and water. For long-term storage, it is recommended to prepare concentrated stock solutions in anhydrous DMSO. For aqueous buffers, it is advisable to prepare fresh solutions for each experiment or store them for very short periods at 2-8°C.
Q4: How long are stock solutions of this compound stable?
The stability of stock solutions depends on the solvent and storage temperature. For detailed information, please refer to the stability data table in the Troubleshooting Guide section. It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
Stability and Storage Data
The following tables summarize the recommended storage conditions and reported stability data for this compound in both solid form and in solution.
Table 1: Recommended Storage Conditions for this compound (Solid)
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage.[2] |
| Light | Protect from light. |
| Moisture | Store in a tightly sealed container in a dry place.[1] |
Table 2: Stability of this compound Stock Solutions
| Solvent | Storage Temperature | Stability Period | Source |
| DMSO | -20°C | 1 month | [3] |
| DMSO | -80°C | 6 months | |
| Water | -20°C | 1 month | |
| Water | -80°C | 1 year | |
| Ethanol | -20°C | 1 month |
Note: This data is based on information from various suppliers and should be used as a guideline. For critical experiments, it is recommended to perform your own stability assessments.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound in a sterile tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into single-use tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Renin Inhibition Assay (Fluorogenic)
This protocol is a general guideline for assessing the inhibitory activity of this compound against renin.
-
Materials:
-
Recombinant human renin
-
Fluorogenic renin substrate (e.g., (DABCYL)-γ-Abu-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-Thr-(EDANS)-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)
-
This compound stock solution (in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
This compound dilution (or vehicle control)
-
Recombinant human renin
-
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic renin substrate.
-
Immediately measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.
-
Monitor the fluorescence kinetically over a period of 30-60 minutes.
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Calculate the rate of reaction for each concentration of the inhibitor.
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Determine the IC₅₀ value by plotting the reaction rate against the inhibitor concentration.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected potency (High IC₅₀) | Degradation of this compound: - Improper storage of solid compound.- Repeated freeze-thaw cycles of stock solutions.- Stock solution stored for too long or at the wrong temperature.- Hydrolysis due to non-anhydrous solvents. | - Ensure solid is stored at -20°C in a desiccator.- Aliquot stock solutions to avoid freeze-thaw cycles.- Prepare fresh stock solutions regularly.- Use high-quality, anhydrous solvents for stock preparation. |
| Assay-related issues: - Incorrect concentration of enzyme or substrate.- Suboptimal assay buffer conditions (pH, ionic strength).- Interference from components in the test compound solution. | - Verify the concentrations of all reagents.- Optimize assay buffer conditions.- Run appropriate vehicle controls to check for solvent effects. | |
| Precipitation of the compound in the assay well | Low solubility in aqueous assay buffer: - The final concentration of this compound exceeds its solubility limit in the assay buffer. | - Decrease the final concentration of the compound.- Increase the percentage of DMSO in the final assay volume (typically up to 1% is tolerated by most enzymes).- Evaluate the use of other co-solvents or solubility enhancers. |
| High background signal in the assay | Autofluorescence of the compound: - this compound or its degradation products might be fluorescent at the assay wavelengths. | - Measure the fluorescence of the compound in the assay buffer without the enzyme and substrate.- If autofluorescence is significant, subtract this background from the assay wells. |
| Contaminated reagents: - Bacterial or fungal contamination in buffers or stock solutions. | - Use sterile, filtered buffers.- Prepare fresh reagents. |
Visualizations
Caption: Workflow for proper handling and storage of this compound.
Caption: The Renin-Angiotensin System and the inhibitory action of VTP-27999.
References
Validation & Comparative
A Head-to-Head Comparison: VTP-27999 TFA and Aliskiren's Impact on Prorenin and the Renin-Angiotensin System
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin system (RAS) is a critical regulator of blood pressure and fluid balance, making it a prime target for antihypertensive therapies. Direct renin inhibitors (DRIs) represent a key class of drugs that block the RAS at its initial, rate-limiting step. This guide provides a detailed, objective comparison of two prominent DRIs: VTP-27999 TFA and the clinically approved drug, aliskiren. We will delve into their effects on prorenin, the inactive precursor to renin, and explore the experimental data that underpins our understanding of their distinct mechanisms and potencies.
Mechanism of Action: A Shared Target, Divergent Interactions
Both VTP-27999 and aliskiren are potent, competitive inhibitors of the enzyme renin, directly blocking the conversion of angiotensinogen to angiotensin I and thereby suppressing the entire downstream cascade of the RAS.[1][2] However, their interactions with renin and, notably, prorenin, exhibit significant differences.
Aliskiren has been shown to bind to both active renin and prorenin.[3] A key characteristic of aliskiren is its ability to induce a conformational change in prorenin, a phenomenon often referred to as "unfolding."[4][5] This altered conformation exposes the active site, allowing prorenin to be detected by some renin immunoassays, which can complicate the interpretation of clinical data.
In contrast, VTP-27999 does not induce this conformational change in prorenin. While it still binds to the active site of renin with high affinity, it does not facilitate the "unfolding" of prorenin, meaning it is not detected in the same renin-specific assays. This fundamental difference in their interaction with prorenin has important implications for both clinical monitoring and the potential for off-target effects.
Furthermore, studies have revealed that VTP-27999 accumulates at higher levels within renin-synthesizing cells compared to aliskiren, suggesting a more potent inhibition of intracellular renin.
Quantitative Comparison of Inhibitory Potency
The following tables summarize the available quantitative data on the inhibitory potency of VTP-27999 and aliskiren against human renin. It is important to note that direct comparisons of IC50 and Kd values should be made with caution unless determined under identical experimental conditions.
| Compound | IC50 (Human Renin, in vitro) | Assay Conditions | Reference |
| VTP-27999 | 2.2 nM | In buffer | |
| Aliskiren | 0.6 nM | In vitro | |
| Aliskiren | 10 - 14 nM | In human plasma |
| Compound | Dissociation Constant (Kd) | Target | Assay System | Reference |
| Aliskiren | 0.46 ± 0.03 nM | (Pro)renin Receptor-bound Renin | Surface Plasmon Resonance (BIAcore) | |
| Aliskiren | 0.25 ± 0.01 nM | (Pro)renin Receptor-bound Prorenin | Surface Plasmon Resonance (BIAcore) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to characterize and compare VTP-27999 and aliskiren.
In Vitro Renin Inhibition Assay (Fluorometric - FRET)
This assay is commonly used to determine the inhibitory potency (IC50) of compounds against renin.
Principle: The assay utilizes a synthetic peptide substrate that contains a fluorescent reporter molecule and a quencher molecule in close proximity. In its intact state, the quencher suppresses the fluorescence of the reporter (Förster Resonance Energy Transfer or FRET). When renin cleaves the peptide, the reporter and quencher are separated, leading to an increase in fluorescence. The rate of this increase is proportional to renin activity.
General Protocol:
-
Reagents: Recombinant human renin, a FRET-based renin substrate (e.g., containing EDANS/DABCYL or similar pairs), assay buffer (typically Tris-HCl with NaCl), and the test inhibitors (this compound and aliskiren).
-
Procedure:
-
Test inhibitors are serially diluted to various concentrations.
-
Recombinant human renin is pre-incubated with each inhibitor concentration for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) in a microplate.
-
The FRET substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over time using a fluorescence plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 335-345/485-510 nm for EDANS/Dabcyl).
-
-
Data Analysis: The rate of the reaction is calculated from the linear portion of the fluorescence curve. The percentage of inhibition at each inhibitor concentration is determined relative to a control with no inhibitor. The IC50 value is then calculated by fitting the data to a dose-response curve.
Measurement of Intracellular Inhibitor Concentration
Determining the concentration of a drug within a cell is essential for understanding its target engagement and efficacy.
Principle: This method involves incubating cells with the drug, separating the intracellular contents from the extracellular medium, and then quantifying the drug concentration in the cell lysate.
General Protocol:
-
Cell Culture: Renin-synthesizing cells (e.g., human mast cells, HMC-1) are cultured to a suitable density.
-
Incubation: Cells are incubated with known concentrations of the radiolabeled or fluorescently-tagged inhibitor (or unlabeled inhibitor for LC-MS/MS analysis) for a specific duration at 37°C.
-
Washing and Lysis: After incubation, the cells are washed multiple times with ice-cold buffer to remove any extracellular inhibitor. The cells are then lysed to release the intracellular contents.
-
Quantification: The concentration of the inhibitor in the cell lysate is determined using an appropriate analytical method, such as liquid scintillation counting (for radiolabeled compounds) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Normalization: The intracellular concentration is typically normalized to the cell number or total protein content.
Assessment of Prorenin Conformation
The conformational state of prorenin upon inhibitor binding can be assessed using specific immunoassays.
Principle: This method relies on the use of monoclonal antibodies that can differentiate between the "closed" (inactive) and "open" (active-like) conformations of prorenin.
General Protocol:
-
Sample Preparation: Plasma samples or solutions containing purified prorenin are incubated with or without the test inhibitor (aliskiren or VTP-27999).
-
Immunoassays:
-
A renin-specific immunoassay that utilizes an antibody targeting the active site of renin is used. This assay will only detect prorenin if it has adopted an "open" conformation, exposing the active site.
-
A prorenin-specific immunoassay that uses an antibody targeting the prosegment of prorenin can also be employed to measure total prorenin, regardless of its conformation.
-
-
Analysis: An increase in the signal in the renin-specific immunoassay in the presence of an inhibitor indicates that the inhibitor has induced a conformational change in prorenin to the "open" state.
Visualizing the Pathways and Processes
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
- 1. Aliskiren – an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Aliskiren binds to renin and prorenin bound to (pro)renin receptor in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New renin inhibitor VTP-27999 alters renin immunoreactivity and does not unfold prorenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational changes in prorenin during renin inhibition in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison of VTP-27999 TFA with Other Direct Renin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of VTP-27999 trifluoroacetate (TFA), a novel direct renin inhibitor, with other agents in its class, primarily focusing on the clinically utilized direct renin inhibitor, Aliskiren. The information presented is collated from preclinical and clinical research to assist in evaluating its potential in hypertension and related cardiovascular and renal diseases.
Mechanism of Action: Direct Renin Inhibition
VTP-27999 TFA is an orally bioavailable, selective alkyl amine inhibitor of renin.[1][2] Renin is the aspartyl protease that catalyzes the first and rate-limiting step of the renin-angiotensin-aldosterone system (RAAS), the conversion of angiotensinogen to angiotensin I. By directly inhibiting renin, this compound effectively blocks the entire RAAS cascade, leading to a reduction in angiotensin II and aldosterone levels. This mechanism is distinct from other RAAS inhibitors like ACE inhibitors and angiotensin II receptor blockers (ARBs) which act downstream.[3]
In Vitro Potency and Selectivity
VTP-27999 has demonstrated high potency and selectivity for human renin. The table below summarizes its in vitro inhibitory activity compared to Aliskiren.
| Parameter | VTP-27999 | Aliskiren | Reference(s) |
| IC50 (Human Renin) | 0.47 nM | Comparable to VTP-27999 | [2][4] |
| Selectivity | >1000-fold selective over related and unrelated off-targets | High specificity and affinity for human renin |
Head-to-Head Comparison: VTP-27999 vs. Aliskiren
A key differentiator for VTP-27999 appears to be its distinct pharmacological profile compared to Aliskiren, as highlighted in preclinical and early clinical studies.
Pharmacodynamic Comparison: Renal Hemodynamics in Healthy Volunteers
A study in healthy, salt-depleted volunteers demonstrated the superior effects of VTP-27999 on renal plasma flow (RPF) and glomerular filtration rate (GFR) compared to Aliskiren at its maximum approved dose.
| Treatment Group | Dose | Mean Increase in RPF (%) | Mean Increase in GFR (%) | Reference(s) |
| VTP-27999 | 150 mg | Similar to 300 mg Aliskiren | Similar to 300 mg Aliskiren | |
| VTP-27999 | 300 mg | 18 ± 4 | 20 ± 4 | |
| VTP-27999 | 600 mg | 18 ± 4 | 20 ± 4 | |
| Aliskiren | 300 mg | 13 ± 5 | 8 ± 6 |
These results suggest that a maximal renal renin blockade can be achieved with 300 mg of VTP-27999, whereas higher doses of Aliskiren would be required to elicit a similar effect.
Cellular Accumulation and Signaling
A study investigating the intracellular effects of VTP-27999 and Aliskiren revealed significant differences in their cellular accumulation and impact on renin-mediated signaling pathways.
| Characteristic | VTP-27999 | Aliskiren | Reference(s) |
| Intracellular Accumulation (HMC-1 cells) | Higher levels of accumulation | Lower levels of accumulation | |
| Intracellular Renin Inhibition | Blocks intracellular renin at ~5-fold lower medium levels | Requires higher medium levels for similar effect | |
| Renin-Stimulated ERK1/2 Phosphorylation | Blocks phosphorylation in vascular smooth muscle cells | Does not block phosphorylation |
This suggests that VTP-27999 may have more pronounced intracellular effects, potentially offering additional therapeutic benefits beyond systemic RAAS blockade.
Pharmacokinetic Profile
While a direct head-to-head pharmacokinetic study is not publicly available, data from separate studies provide insights into the profiles of VTP-27999 and Aliskiren.
| Parameter | VTP-27999 | Aliskiren | Reference(s) |
| Oral Bioavailability | >15% in three species | ~2.5% | |
| Clinical Development Status | Investigational | Approved for hypertension |
The higher oral bioavailability of VTP-27999 is a significant potential advantage over Aliskiren.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in this comparison guide.
Renin Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory potency (IC50) of direct renin inhibitors.
Methodology:
-
Reagents and Materials: Recombinant human renin, a fluorogenic renin substrate (e.g., a FRET-based peptide), assay buffer (e.g., 50 mM Tris-HCl, pH 7.4), and the test compounds (VTP-27999, Aliskiren).
-
Procedure:
-
A solution of recombinant human renin is pre-incubated with varying concentrations of the inhibitor in the assay buffer in a 96-well microplate.
-
The fluorogenic substrate is then added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 490 nm).
-
The rate of substrate cleavage is calculated from the linear portion of the fluorescence curve.
-
-
Data Analysis: The percentage of renin inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Measurement of Renal Plasma Flow (RPF) and Glomerular Filtration Rate (GFR) in Humans
Objective: To assess the in vivo effects of direct renin inhibitors on renal hemodynamics.
Methodology:
-
Subject Preparation: Healthy volunteers are placed on a low-sodium diet to activate the RAAS.
-
Infusion: A continuous intravenous infusion of para-aminohippurate (PAH) and inulin is administered to measure RPF and GFR, respectively.
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Blood and Urine Sampling: Timed blood and urine samples are collected at baseline and at various time points after oral administration of the direct renin inhibitor (VTP-27999 or Aliskiren).
-
Analysis:
-
The concentrations of PAH and inulin in plasma and urine are determined.
-
RPF is calculated using the clearance of PAH.
-
GFR is calculated using the clearance of inulin.
-
-
Data Analysis: Changes in RPF and GFR from baseline are calculated for each treatment group and compared.
ERK1/2 Phosphorylation Assay (Western Blot)
Objective: To determine the effect of direct renin inhibitors on renin-stimulated intracellular signaling pathways.
Methodology:
-
Cell Culture: Vascular smooth muscle cells are cultured to near confluence.
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Treatment: Cells are serum-starved and then pre-incubated with the direct renin inhibitor (VTP-27999 or Aliskiren) before stimulation with renin.
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Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
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After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The band intensities for p-ERK1/2 are normalized to the total ERK1/2 band intensities to determine the relative level of ERK1/2 phosphorylation.
Visualizations
Signaling Pathway: The Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The RAAS pathway and the site of action of this compound.
Experimental Workflow: Renin Inhibition Assay
Caption: Workflow for determining the in vitro potency of renin inhibitors.
Logical Relationship: Comparison of VTP-27999 and Aliskiren
Caption: Key differentiating characteristics between this compound and Aliskiren.
References
- 1. The development of the direct renin inhibitor aliskiren: treating hypertension and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. droracle.ai [droracle.ai]
- 4. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
VTP-27999: A Comparative Efficacy Analysis in Novel Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the direct renin inhibitor VTP-27999 and its class against other major antihypertensive agents. The analysis focuses on efficacy in established and emerging preclinical models of hypertension, supported by experimental data and detailed methodologies to aid in research and development decisions.
Introduction to VTP-27999 and the Renin-Angiotensin System
VTP-27999 is a potent and selective direct renin inhibitor designed to target the initial, rate-limiting step of the Renin-Angiotensin-Aldosterone System (RAAS). By blocking the conversion of angiotensinogen to angiotensin I, VTP-27999 aims to provide a more complete blockade of the RAAS compared to downstream inhibitors such as Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin II Receptor Blockers (ARBs). The RAAS cascade is a critical regulator of blood pressure and fluid balance, and its dysregulation is a key factor in the pathophysiology of hypertension.
Below is a diagram illustrating the RAAS pathway and the points of intervention for various antihypertensive drug classes.
VTP-27999 TFA: A Comparative Analysis of a Novel Renin Inhibitor's Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic agents targeting the Renin-Angiotensin System (RAS), the development of direct renin inhibitors has marked a significant advancement. VTP-27999 TFA, a novel alkyl amine renin inhibitor, has emerged as a highly potent and selective molecule. This guide provides a comparative overview of the cross-reactivity and selectivity profile of this compound against other notable renin inhibitors, supported by available experimental data.
Introduction to this compound
This compound is a potent and selective inhibitor of human renin, the rate-limiting enzyme in the RAS cascade.[1] By directly targeting renin, this compound effectively blocks the conversion of angiotensinogen to angiotensin I, thereby reducing the downstream production of angiotensin II, a potent vasoconstrictor.[1] This mechanism of action is distinct from other RAS inhibitors like angiotensin-converting enzyme (ACE) inhibitors and angiotensin II receptor blockers (ARBs).
Selectivity Profile of this compound
A critical attribute of any therapeutic inhibitor is its selectivity for the intended target over other structurally or functionally related proteins. High selectivity minimizes the potential for off-target effects and associated toxicities.
This compound has demonstrated a remarkable selectivity profile. In preclinical studies, it exhibited greater than 1,000-fold selectivity for renin over a broad panel of more than 150 other receptors, ion channels, and enzymes.[1] Furthermore, its selectivity against other human aspartyl proteases has been characterized, showing minimal inhibition of related enzymes.
Table 1: Selectivity of this compound against other Human Aspartyl Proteases
| Off-Target Protease | % Inhibition at 10 µM this compound |
| β-secretase (BACE1) | <10% |
| Cathepsin D | <10% |
| Cathepsin E | <10% |
Data sourced from Jia L, et al. ACS Med Chem Lett. 2011.[1]
Comparison with Other Renin Inhibitors
To contextualize the selectivity of this compound, it is useful to compare it with other renin inhibitors that have been developed.
Aliskiren: The first-in-class orally active direct renin inhibitor, Aliskiren, is also known for its high specificity for renin.[2] While comprehensive public data on its cross-reactivity against a wide panel of off-targets is limited, its clinical safety profile suggests a high degree of selectivity. However, VTP-27999 has been shown to have a different mode of action compared to Aliskiren. For instance, VTP-27999 does not induce the unfolding of prorenin, a precursor to renin, in the same manner as Aliskiren.
Remikiren and Zankiren: These are earlier-generation renin inhibitors. While they demonstrated the therapeutic potential of direct renin inhibition, their development was hampered by factors such as poor oral bioavailability. Detailed public information on their comprehensive selectivity profiles against a broad range of off-targets is not as readily available as for the more recently developed inhibitors.
Table 2: Comparative Profile of Renin Inhibitors
| Inhibitor | IC50 (Human Renin) | Selectivity Highlights |
| This compound | 0.47 nM | >1000-fold selectivity over a panel of >150 off-targets; <10% inhibition of β-secretase, Cathepsin D, and Cathepsin E at 10 µM. |
| Aliskiren | ~0.6 nM | Highly specific for renin with a favorable clinical safety profile. |
| Remikiren | Potent in vitro inhibitor | Specific for renin. |
| Zankiren | Potent in vitro inhibitor | A renin inhibitor. |
Signaling Pathway and Experimental Workflow
To appreciate the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the Renin-Angiotensin System signaling pathway and a general workflow for assessing inhibitor selectivity.
Caption: The Renin-Angiotensin Signaling Pathway and the point of intervention for renin inhibitors.
Caption: A generalized experimental workflow for determining inhibitor selectivity and cross-reactivity.
Experimental Protocols
In Vitro Renin Inhibition Assay (IC50 Determination)
The potency of renin inhibitors is typically determined using an in vitro enzymatic assay. A common method involves the following steps:
-
Reagents and Materials: Recombinant human renin, a synthetic renin substrate (often a fluorogenic peptide), the test inhibitor (e.g., this compound), and an appropriate assay buffer.
-
Assay Procedure:
-
The inhibitor is serially diluted to various concentrations.
-
Recombinant human renin is pre-incubated with each concentration of the inhibitor for a defined period.
-
The enzymatic reaction is initiated by the addition of the renin substrate.
-
The rate of substrate cleavage (e.g., increase in fluorescence) is measured over time using a plate reader.
-
-
Data Analysis: The reaction rates at different inhibitor concentrations are plotted against the logarithm of the inhibitor concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a sigmoidal dose-response curve.
Selectivity and Cross-Reactivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against a broad panel of other enzymes and receptors. The general protocol is as follows:
-
Target Panel Selection: A panel of relevant off-targets is chosen. For a renin inhibitor, this would typically include other proteases (especially aspartyl proteases), as well as a diverse set of kinases, G-protein coupled receptors (GPCRs), and ion channels to assess broader cross-reactivity.
-
Assay Formats: A variety of assay formats are employed depending on the target class. These can include enzymatic assays for other proteases and kinases, and binding assays for receptors.
-
Screening: The inhibitor is typically tested at a high concentration (e.g., 10 µM) against the entire panel to identify any significant off-target interactions.
-
Dose-Response Analysis: For any off-targets where significant inhibition is observed in the initial screen, a full dose-response curve is generated to determine the IC50 or Ki value.
-
Selectivity Calculation: The selectivity index is calculated by dividing the IC50 or Ki for the off-target by the IC50 or Ki for the primary target (renin). A high selectivity index indicates a high degree of selectivity.
Conclusion
This compound stands out as a highly potent and selective direct renin inhibitor. The available data indicates a very favorable selectivity profile, with minimal cross-reactivity against other related proteases and a wide range of other biologically relevant targets. This high degree of selectivity is a crucial feature that suggests a lower potential for off-target mediated side effects, making this compound a promising candidate for further development in the management of hypertension and other cardiovascular diseases. Further detailed head-to-head comparative studies with a broad panel of off-targets would provide a more definitive quantitative comparison with other renin inhibitors.
References
A Comparative Analysis of VTP-27999 TFA and ACE Inhibitors in the Context of Renal Protection
For Researchers, Scientists, and Drug Development Professionals
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and renal hemodynamics. Its overactivation is a key driver in the pathogenesis of hypertension and the progression of chronic kidney disease (CKD). Consequently, inhibition of the RAAS cascade is a cornerstone of therapy for renal protection, particularly in patients with diabetes and hypertension. This guide provides a comparative overview of two distinct classes of RAAS inhibitors: VTP-27999 TFA, a direct renin inhibitor, and the well-established angiotensin-converting enzyme (ACE) inhibitors. This comparison focuses on their mechanisms of action, available performance data, and the experimental methodologies used to evaluate their renal protective effects.
Mechanism of Action: Targeting the RAAS at Different Points
This compound and ACE inhibitors both interrupt the RAAS, but at different enzymatic steps. This fundamental difference in their mechanism of action has potential implications for their physiological effects.
This compound is a potent and selective inhibitor of renin, the enzyme that catalyzes the first and rate-limiting step of the RAAS cascade[1][2][3]. By directly binding to renin, this compound prevents the conversion of angiotensinogen to angiotensin I (Ang I), thereby reducing the production of all downstream effector peptides, including angiotensin II (Ang II) and aldosterone[4][5].
In contrast, ACE inhibitors block the angiotensin-converting enzyme, which is responsible for the conversion of Ang I to the potent vasoconstrictor Ang II. While effective in reducing Ang II levels, this inhibition can lead to a compensatory increase in renin and Ang I levels, potentially leading to "ACE escape" where Ang II can be generated through alternative pathways.
Comparative Performance Data
A direct head-to-head comparison of this compound and ACE inhibitors for renal protection is challenging due to the limited publicly available data on the renal effects of this compound. The available information for this compound primarily focuses on its discovery and antihypertensive properties. In contrast, ACE inhibitors have been extensively studied and have a well-documented role in slowing the progression of chronic kidney disease.
This compound: A Potent Renin Inhibitor
| Parameter | This compound | Reference |
| Mechanism of Action | Direct Renin Inhibitor | |
| IC50 (Human Renin) | 0.47 nM | |
| Antihypertensive Effect | Demonstrated in a double transgenic rat model of hypertension | |
| Oral Bioavailability | >15% in three species | |
| Clinical Development | A Phase 1 clinical trial has been registered | |
| Published Renal Protection Data | Not publicly available |
ACE Inhibitors: The Standard of Care in Renal Protection
ACE inhibitors have demonstrated significant efficacy in reducing the progression of renal disease, particularly in patients with diabetes and hypertension. The table below provides a summary of the well-established renal protective effects of ACE inhibitors.
| Parameter | ACE Inhibitors | Reference |
| Mechanism of Action | Angiotensin-Converting Enzyme Inhibitor | |
| Effect on Albuminuria | Significant reduction in microalbuminuria and proteinuria | |
| Effect on GFR | Slows the rate of GFR decline in chronic kidney disease | |
| Effect on End-Stage Renal Disease (ESRD) | Reduces the risk of progression to ESRD | |
| Intraglomerular Pressure | Reduces intraglomerular pressure by preferentially dilating the efferent arteriole | |
| Anti-inflammatory & Anti-fibrotic Effects | Attenuates renal inflammation and fibrosis |
Experimental Protocols for Evaluating Renal Protection
To comparatively evaluate the renal protective effects of this compound and an ACE inhibitor, a preclinical study in a relevant animal model of chronic kidney disease, such as diabetic nephropathy, would be essential. Below is a hypothetical experimental workflow for such a study.
Detailed Methodologies:
-
Animal Model: A common model is the streptozotocin (STZ)-induced diabetic mouse or rat, which develops key features of human diabetic nephropathy, including hyperglycemia, albuminuria, and glomerulosclerosis.
-
Urine Albumin Measurement: 24-hour urine is collected using metabolic cages. Urinary albumin concentration can be quantified using a competitive ELISA kit, and the albumin-to-creatinine ratio (ACR) is calculated to normalize for variations in urine volume.
-
Assessment of Glomerular Filtration Rate (GFR): While not depicted in the simplified workflow, GFR can be estimated by measuring creatinine clearance (Urine Creatinine x Urine Volume / Serum Creatinine). More precise measurements can be obtained using techniques like inulin clearance.
-
Histological Analysis of Renal Fibrosis: Kidney sections are stained with Masson's trichrome or Picrosirius Red to visualize and quantify collagen deposition, a hallmark of fibrosis. The fibrotic area can be quantified using image analysis software. Immunohistochemistry for fibrosis markers like Collagen IV and α-smooth muscle actin (α-SMA) provides further molecular evidence of fibrotic changes.
Conclusion and Future Directions
Both this compound and ACE inhibitors target the RAAS, a critical pathway in the progression of renal disease. ACE inhibitors are a well-established, evidence-based therapy for renal protection. This compound, as a direct renin inhibitor, offers a mechanistically distinct approach by targeting the initial, rate-limiting step of the RAAS cascade.
While the preclinical antihypertensive data for this compound are promising, there is a clear need for studies specifically designed to evaluate its efficacy in preventing or treating kidney disease. Direct comparative studies with ACE inhibitors using established preclinical models and clinical trials are warranted to determine the relative renal protective benefits of this compound. Such studies will be crucial in defining the potential role of this newer class of RAAS inhibitors in the management of chronic kidney disease. The lack of publicly available data on the renal effects of this compound currently limits a direct, evidence-based comparison with the extensively studied ACE inhibitors. Future research should focus on generating this critical data to better understand the therapeutic potential of direct renin inhibition in nephrology.
References
A Head-to-Head Comparison: Intracellular Accumulation and Efficacy of VTP-27999 TFA versus Aliskiren
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic candidates is paramount. This guide provides an objective comparison of the intracellular accumulation and renin inhibitory activity of two direct renin inhibitors: VTP-27999 TFA and aliskiren. The following analysis is based on publicly available experimental data.
Executive Summary
This compound and aliskiren are both potent inhibitors of renin, the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). However, emerging evidence suggests significant differences in their cellular uptake and intracellular efficacy. Experimental data indicates that this compound achieves higher intracellular concentrations compared to aliskiren, enabling more potent inhibition of intracellular renin. This enhanced intracellular accumulation may translate to a more sustained and profound therapeutic effect.
Data Presentation
Table 1: In Vitro Renin Inhibition and Physicochemical Properties
| Parameter | This compound | Aliskiren | Reference(s) |
| IC50 (Renin Inhibition) | 0.47 nM | 0.6 nM - 1.5 nM | [1][2][3] |
| Oral Bioavailability | >15% (in three species) | ~2.5% - 5.0% | [4][5] |
Table 2: Intracellular Accumulation and Activity in HMC-1 Cells
| Parameter | This compound | Aliskiren | Reference(s) |
| Relative Intracellular Accumulation | Higher | Lower | |
| Intracellular Renin Inhibition | Blocks intracellular renin at ~5-fold lower medium concentrations | Requires higher medium concentrations for intracellular effect |
Experimental Protocols
Measurement of Intracellular Renin Inhibitor Accumulation
The following is a generalized protocol based on methodologies described for studying the intracellular accumulation of renin inhibitors in human mast cells (HMC-1).
1. Cell Culture:
-
Human Mast Cells (HMC-1) are cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 1.2 mM α-thioglycerol, and antibiotics.
-
Cells are maintained in suspension culture at 37°C in a humidified atmosphere of 5% CO2.
2. Inhibitor Treatment:
-
HMC-1 cells are seeded at a specified density (e.g., 1 x 10^6 cells/mL).
-
This compound or aliskiren is added to the culture medium at various concentrations. For comparative studies, a range of concentrations bracketing the IC50 values is typically used.
-
Cells are incubated with the inhibitors for a predetermined period (e.g., 24, 48, or 72 hours) to allow for cellular uptake.
3. Cell Lysis and Subcellular Fractionation:
-
After incubation, cells are harvested by centrifugation and washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular inhibitors.
-
The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 10 mM NaCl, 3 mM MgCl2) containing protease inhibitors.
-
Cells are allowed to swell on ice and then lysed by mechanical disruption (e.g., Dounce homogenization or passage through a fine-gauge needle).
-
The cell lysate is then subjected to differential centrifugation to separate cellular compartments. A low-speed spin (e.g., 1,000 x g) pellets the nuclei, a subsequent higher-speed spin (e.g., 10,000 x g) pellets the mitochondria, and the resulting supernatant represents the cytosolic fraction.
4. Quantification of Intracellular Inhibitor:
-
The concentration of the renin inhibitor in each subcellular fraction is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For fluorescently labeled inhibitors (e.g., FRET-labeled aliskiren), fluorescence intensity in each fraction can be measured using a plate reader.
5. Measurement of Intracellular Renin Activity:
-
The renin activity in the cell lysates or specific subcellular fractions is determined using a renin activity assay kit. These kits typically utilize a fluorogenic substrate that is cleaved by active renin to produce a measurable fluorescent signal.
-
The reduction in renin activity in the presence of the inhibitors is calculated relative to untreated control cells.
Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) Signaling Pathway
Caption: The Renin-Angiotensin-Aldosterone System and the point of inhibition for this compound and aliskiren.
Experimental Workflow for Intracellular Accumulation Assay
Caption: Generalized workflow for the subcellular fractionation and analysis of intracellular renin inhibitor accumulation.
Logical Relationship: Intracellular Accumulation and Renin Inhibition
Caption: The logical link between higher intracellular accumulation and enhanced therapeutic potential.
References
VTP-27999 TFA: A Comparative Analysis of a Novel Renin Inhibitor
For researchers and drug development professionals navigating the landscape of hypertension therapeutics, this guide provides a comprehensive comparison of the published research findings on VTP-27999 TFA, a direct renin inhibitor. This document objectively evaluates its performance against other established antihypertensive agents, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Comparative Efficacy and Safety of Antihypertensive Agents
The following tables summarize the quantitative data from clinical trials comparing the efficacy and safety of direct renin inhibitors (DRIs) like VTP-27999 and aliskiren, Angiotensin-Converting Enzyme (ACE) inhibitors, and Angiotensin II Receptor Blockers (ARBs).
Table 1: Comparative Efficacy in Blood Pressure Reduction
| Drug Class | Compound(s) | Dosage | Mean Systolic Blood Pressure Reduction (mmHg) | Mean Diastolic Blood Pressure Reduction (mmHg) | Study Population |
| Direct Renin Inhibitor | VTP-27999 | 150 mg | Not explicitly stated in provided abstracts | Not explicitly stated in provided abstracts | Healthy, salt-depleted volunteers |
| Aliskiren | 150 mg | -11.4 to -15.8 | -9.3 to -11.8 | Mild-to-moderate hypertension | |
| ACE Inhibitor | Enalapril | 20 mg/day | Statistically significant reduction, comparable to atenolol | Statistically significant reduction, comparable to atenolol | Mild, moderate, and severe essential hypertension |
| Enalapril | 10-40 mg/day | Controlled hypertension in 34% of patients (monotherapy) | Controlled hypertension in 34% of patients (monotherapy) | Mild, moderate, or severe essential hypertension | |
| ARB | Losartan | 50 mg | -30.2 | -16.6 | Hypertensive patients with left ventricular hypertrophy |
| Irbesartan | 150 mg | -12.5 | -8.9 | Mild-to-moderate hypertension |
Table 2: Comparative Safety and Tolerability
| Drug Class | Compound(s) | Common Adverse Events | Incidence of Cough | Incidence of Hyperkalemia |
| Direct Renin Inhibitor | VTP-27999 | Well tolerated with no significant safety issues reported in a multiple ascending dose study[1] | Not explicitly reported | Not explicitly reported |
| Aliskiren | Placebo-like tolerability at 150mg and 300mg doses.[2] Hypotension and peripheral edema were most common.[3] | Lower than ACE inhibitors[3] | Risk increased when combined with ACEIs or ARBs[3] | |
| ACE Inhibitor | Enalapril | Tiredness, headache, dizziness, palpitations, cough, rash. | A known side effect, reported in 3 patients in one study. | Potential risk, especially with potassium-sparing diuretics |
| ARB | Losartan | Dizziness was the most common drug-related adverse event with an incidence slightly greater than placebo. | Significantly lower than ACE inhibitors | Risk increased when combined with aliskiren |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in the evaluation of this compound and its alternatives, the following diagrams have been generated using the DOT language.
References
A Comparative Performance Analysis of VTP-27999 TFA Against Next-Generation Renin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the renin inhibitor VTP-27999 Trifluoroacetate (TFA) with the next-generation renin inhibitors, Aliskiren and SPH3127. The following sections detail their performance based on available experimental data, outline the methodologies used in key experiments, and visualize relevant biological pathways and workflows.
Quantitative Performance Data
The following tables summarize the key performance indicators for VTP-27999 TFA, Aliskiren, and SPH3127.
Table 1: In Vitro Renin Inhibition
| Compound | Target | IC50 (nM) | Source |
| This compound | Purified Recombinant Human Renin | 0.47 | [1][2] |
| Aliskiren | Human Renin | 0.6 | [3] |
| Human Renin | 1.5 | [4] | |
| SPH3127 | Recombinant Human Renin | 0.4 | [1] |
| Human Plasma Renin | 0.45 |
Table 2: Preclinical and Clinical Efficacy
| Compound | Model/Study Population | Key Findings | Source |
| This compound | Double Transgenic Rat Model of Hypertension | Greater reduction in mean arterial blood pressure and longer duration of action compared to an earlier compound at the same dose. | |
| Healthy, Salt-Depleted Human Volunteers | Dose-dependently increased renal plasma flow (RPF) and glomerular filtration rate (GFR). At 300 mg, this compound showed a greater effect on RPF and GFR than 300 mg of Aliskiren. | ||
| Aliskiren | Healthy, Salt-Depleted Human Volunteers | 300 mg dose increased RPF and GFR, but to a lesser extent than 300 mg of this compound. | |
| Patients with Mild-to-Moderate Hypertension | A 300 mg dose reduced systolic blood pressure by approximately 8 mmHg and diastolic blood pressure by approximately 5 mmHg compared to placebo. | ||
| SPH3127 | Tsukuba Hypertensive Mice | Showed a dose-dependent hypotensive effect, with a maximum reduction of approximately 30 mmHg at 2-3 hours post-administration. | |
| Patients with Essential Hypertension | Reductions in mean sitting diastolic blood pressure were observed after 8 weeks of treatment. |
Experimental Protocols
This section outlines the general methodologies for key experiments cited in the performance data.
In Vitro Renin Inhibition Assay (IC50 Determination)
The half-maximal inhibitory concentration (IC50) of a renin inhibitor is determined using a fluorometric assay.
Principle: A synthetic peptide substrate for renin is labeled with a fluorophore on one end and a quencher on the other. In its intact state, the quencher suppresses the fluorescence of the fluorophore. When renin cleaves the peptide, the fluorophore is released from the quencher's proximity, resulting in a measurable increase in fluorescence. The rate of this fluorescence increase is proportional to renin activity.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the renin inhibitor (e.g., this compound, Aliskiren, or SPH3127) in a suitable solvent like DMSO.
-
Prepare serial dilutions of the inhibitor stock solution to create a range of concentrations for testing.
-
Prepare solutions of recombinant human renin and the fluorogenic substrate in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to all wells.
-
Add the different concentrations of the test inhibitor to the respective wells.
-
Add the renin enzyme solution to all wells except the negative control wells.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.
-
-
Data Measurement and Analysis:
-
Measure the fluorescence intensity of each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Subtract the background fluorescence (from wells without enzyme) from the fluorescence readings of the other wells.
-
Calculate the percentage of renin inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
In Vivo Blood Pressure Measurement in Hypertensive Animal Models
The antihypertensive effects of renin inhibitors are commonly evaluated in animal models of hypertension, such as the spontaneously hypertensive rat (SHR) or double transgenic rats expressing human renin and angiotensinogen.
Principle: The conscious animal's blood pressure is continuously monitored before and after the administration of the test compound. A reduction in blood pressure indicates an antihypertensive effect.
General Protocol:
-
Animal Model:
-
Use adult male spontaneously hypertensive rats (SHRs) or another suitable hypertensive model.
-
Allow the animals to acclimate to the laboratory conditions for at least one week before the experiment.
-
-
Surgical Implantation of Radiotelemetry Device (for continuous monitoring):
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Surgically implant a radiotelemetry transmitter with its catheter inserted into the abdominal aorta for direct and continuous blood pressure measurement.
-
Allow the animal to recover from surgery for at least one week.
-
-
Experimental Procedure:
-
Record baseline blood pressure and heart rate for a sufficient period (e.g., 24-48 hours) before drug administration.
-
Administer the renin inhibitor (e.g., this compound, Aliskiren, or SPH3127) or vehicle (control) to the animals via oral gavage or another appropriate route.
-
Continuously monitor and record blood pressure, heart rate, and motor activity for a specified period post-dosing (e.g., 24-48 hours).
-
-
Data Analysis:
-
Calculate the change in mean arterial pressure (MAP) from the baseline for each animal at different time points after drug administration.
-
Compare the changes in MAP between the treated and control groups using appropriate statistical methods (e.g., ANOVA).
-
Visualizations
Renin-Angiotensin-Aldosterone System (RAAS) Pathway
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) pathway and the point of action for renin inhibitors.
Experimental Workflow for Renin Inhibitor Evaluation
Caption: A generalized experimental workflow for the development and evaluation of a novel renin inhibitor.
References
Safety Operating Guide
Navigating the Disposal of V-T-P-27999 T-F-A: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe disposal of VTP-27999 TFA, a potent renin inhibitor. Due to the lack of specific disposal instructions for this compound, the following procedures are based on general best practices for handling trifluoroacetate salts and laboratory chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Chemical and Physical Properties
A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of the known quantitative data for this compound.
| Property | Value | Citations |
| Molecular Formula | C₂₈H₄₂ClF₃N₄O₇ | [1][2][3][4][5] |
| Molecular Weight | 639.1 g/mol | |
| Appearance | Oil, Solid Powder, or Crystalline Solid | |
| Purity | ≥97% | |
| Solubility in Water | 10 mg/mL, 100 mg/mL | |
| Solubility in DMSO | 100 mg/mL | |
| Solubility in Ethanol | 2.4 mg/mL, 10 mg/mL | |
| Storage Temperature | -20°C to -80°C for long-term storage |
Disposal Protocol: A Step-by-Step Approach
The following protocol outlines a general procedure for the disposal of this compound. This should be adapted to your specific laboratory and institutional guidelines.
1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure you are wearing appropriate PPE, including:
- Safety goggles or a face shield
- Chemical-resistant gloves (check for compatibility with trifluoroacetic acid and any solvents used)
- A lab coat
2. Waste Identification and Segregation:
- Solid Waste: Unused or expired this compound in its solid form should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
- Liquid Waste: Solutions of this compound should be segregated based on the solvent used. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be kept separate.
- Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as hazardous solid waste.
3. Neutralization of Acidic Waste (if applicable and permissible):
- This compound is a trifluoroacetate salt, and its solutions may be acidic. Depending on your institution's procedures, acidic waste may need to be neutralized before disposal.
- Slowly add a weak base, such as sodium bicarbonate, to the aqueous waste solution while stirring in a well-ventilated area, preferably a fume hood.
- Monitor the pH of the solution until it is within the acceptable range for your facility's waste disposal (typically between 6 and 8).
- Caution: Neutralization reactions can generate heat and gas. Proceed with caution and on a small scale.
4. Waste Collection and Labeling:
- Use only approved hazardous waste containers provided by your institution's EHS department.
- Label the waste container clearly with the full chemical name ("this compound"), the solvent(s) present, and the approximate concentration and volume. Attach a hazardous waste tag as required by your institution.
5. Storage of Waste:
- Store the sealed and labeled waste containers in a designated, secondary containment area away from incompatible materials.
- The storage area should be well-ventilated.
6. Disposal Request:
- Follow your institution's established procedure for requesting a hazardous waste pickup from the EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. The disposal of chemical waste is subject to strict regulations. Always consult your institution's safety protocols and your local EHS department for specific procedures and requirements.
References
Personal protective equipment for handling VTP-27999 TFA
This document provides immediate, essential safety protocols and logistical information for the handling and disposal of VTP-27999 TFA. The following procedural guidance is designed to ensure the safe and effective use of this compound in a laboratory setting for researchers, scientists, and drug development professionals.
Chemical Identifier: this compound CAS Number: 1013937-63-7 Molecular Formula: C₂₈H₄₂ClF₃N₄O₇ Molecular Weight: 639.11 g/mol
Hazard Assessment
While specific toxicological data for this compound is limited, the primary hazard consideration stems from its trifluoroacetate (TFA) salt form. Trifluoroacetic acid is a strong, corrosive acid that can cause severe skin burns and eye damage. Therefore, this compound should be handled with the same precautions as other corrosive and potentially irritating chemical compounds.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent accidental exposure when handling this compound in both solid and solution forms.
| PPE Category | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing. | Protects against splashes and aerosols that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene). Double gloving is recommended. Always inspect gloves for tears or degradation before use and change them immediately if contact with the compound occurs. | Prevents skin contact which can lead to irritation and burns from the TFA component. |
| Skin and Body Protection | A laboratory coat must be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory. | Protects the skin from accidental spills and contamination. |
| Respiratory Protection | All handling of this compound powder and solutions should be conducted within a certified chemical fume hood to minimize inhalation of dust or aerosols. | Protects the respiratory tract from irritation and potential systemic effects. |
Handling and Storage
Handling:
-
Always handle this compound within a chemical fume hood.
-
Avoid the creation of dust when handling the solid form.
-
When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Containers should be kept tightly closed when not in use.
Storage:
-
Store this compound in a cool, dry, and well-ventilated area.
-
Recommended long-term storage is at -20°C.
-
Keep containers tightly sealed to prevent moisture absorption.
-
Store away from incompatible materials such as strong bases and oxidizing agents.
Spill Management
Immediate and appropriate action is critical in the event of a spill to mitigate harm.
For small spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop up the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable decontamination solution.
For large spills:
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent entry into the affected area.
Below is a logical workflow for handling a chemical spill of this compound.
First Aid Measures
Eye Contact:
-
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Skin Contact:
-
Immediately remove contaminated clothing.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek medical attention if irritation persists.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, provide oxygen.
-
Seek immediate medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Collect in a sealed, compatible container that is clearly labeled as hazardous waste. Do not dispose of down the drain.[1]
-
Contaminated Materials: Used gloves, absorbent materials, and other contaminated disposable items should be placed in a sealed bag and disposed of as hazardous waste.
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific disposal procedures.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
